molecular formula C24H19NO5 B12402631 7-Hydroxyneolamellarin A

7-Hydroxyneolamellarin A

Katalognummer: B12402631
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: RYIBSKICTMDCHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxyneolamellarin A is a useful research compound. Its molecular formula is C24H19NO5 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C24H19NO5

Molekulargewicht

401.4 g/mol

IUPAC-Name

1-[3,4-bis(4-hydroxyphenyl)pyrrol-1-yl]-2-hydroxy-2-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C24H19NO5/c26-18-7-1-15(2-8-18)21-13-25(14-22(21)16-3-9-19(27)10-4-16)24(30)23(29)17-5-11-20(28)12-6-17/h1-14,23,26-29H

InChI-Schlüssel

RYIBSKICTMDCHH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CN(C=C2C3=CC=C(C=C3)O)C(=O)C(C4=CC=C(C=C4)O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Resveratrol: A Natural Inhibitor of HIF-1 Activation – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of resveratrol, a natural polyphenol, as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation. HIF-1 is a key transcription factor in cellular adaptation to low oxygen environments and plays a critical role in tumor progression and angiogenesis. Its inhibition presents a promising strategy for cancer therapy. This document details the mechanism of action of resveratrol, provides quantitative data on its inhibitory effects, and outlines detailed protocols for key experimental assays.

Executive Summary

Resveratrol, a stilbenoid found in grapes, berries, and peanuts, has been extensively studied for its anti-cancer properties. A significant body of research demonstrates its ability to inhibit HIF-1 activation through multiple mechanisms. This guide will focus on its action of inhibiting the PI3K/Akt and MAPK signaling pathways and promoting the proteasomal degradation of the HIF-1α subunit. By understanding the molecular interactions and having access to robust experimental protocols, researchers can effectively investigate and leverage the therapeutic potential of resveratrol and other natural product inhibitors of HIF-1.

Quantitative Data: Inhibitory Concentration of Resveratrol

The following table summarizes the half-maximal inhibitory concentration (IC50) values of resveratrol on cell viability in various cancer cell lines. It is important to note that the cytotoxic effects of resveratrol can influence the interpretation of its specific HIF-1 inhibitory activity.

Cell LineCancer TypeAssayIC50 (µM)Reference
MCF-7Breast CancerMTT Assay88.2 ± 4.7[1]
MDA-MB-231Breast CancerMTT Assay90.6 ± 2.9[1]
HeLaCervical CancerMTT Assay200-250[2]
SW480Colon CancerMTT Assay~70-150[3]
HCE7Colon CancerMTT Assay~70-150[3]
Seg-1Esophageal AdenocarcinomaMTT Assay~70-150[3]
HepG2HepatomaMTT AssayNot specified, but viability decreased[4]
SCC-9Tongue Squamous Cell CarcinomaMTT AssayNot specified, but viability decreased[4]
4T1Breast CancerCCK-8 Assay~150 (at 72h)[5]

Signaling Pathways and Mechanism of Action

Resveratrol inhibits HIF-1α accumulation and subsequent activation through a multi-pronged approach, primarily by interfering with key signaling pathways that regulate HIF-1α stability and synthesis, and by promoting its degradation.

Inhibition of PI3K/Akt and MAPK Pathways

Under hypoxic conditions, the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways are activated, leading to increased HIF-1α protein synthesis and stability.[4][6] Resveratrol has been shown to inhibit the phosphorylation of Akt and ERK1/2 (a member of the MAPK family), thereby suppressing the downstream signaling that promotes HIF-1α accumulation.[4][6][7]

Hypoxia Hypoxia PI3K PI3K Hypoxia->PI3K HIF1a_Stab HIF-1α Stabilization Hypoxia->HIF1a_Stab GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor GrowthFactors->Receptor Receptor->PI3K MAPK MAPK (ERK1/2) Receptor->MAPK Akt Akt PI3K->Akt HIF1a_Synth HIF-1α Synthesis Akt->HIF1a_Synth MAPK->HIF1a_Synth HIF1a_Accum HIF-1α Accumulation HIF1a_Synth->HIF1a_Accum Resveratrol Resveratrol Resveratrol->PI3K Resveratrol->MAPK HIF1a_Stab->HIF1a_Accum HIF1_Activation HIF-1 Activation HIF1a_Accum->HIF1_Activation Angiogenesis Angiogenesis & Tumor Progression HIF1_Activation->Angiogenesis

Resveratrol inhibits PI3K/Akt and MAPK signaling pathways.
Promotion of Proteasomal Degradation

In normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. Under hypoxia, this process is inhibited. Resveratrol has been demonstrated to enhance the degradation of HIF-1α via the 26S proteasome pathway, even under hypoxic conditions, thereby reducing its accumulation.[4][6][8]

HIF1a HIF-1α PHDs Prolyl Hydroxylases (PHDs) HIF1a->PHDs Hydroxylation VHL VHL E3 Ligase Complex PHDs->VHL Recognition Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Resveratrol Resveratrol Resveratrol->Proteasome Promotes Hypoxia Hypoxia Hypoxia->PHDs

Resveratrol promotes the proteasomal degradation of HIF-1α.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory effect of resveratrol on HIF-1 activation.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of resveratrol on the chosen cell line.

Start Seed cells in 96-well plate Incubate1 Incubate for 12-24h Start->Incubate1 Treat Treat with Resveratrol (various concentrations) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Sol Add solubilization solution Incubate3->Add_Sol Incubate4 Incubate overnight Add_Sol->Incubate4 Measure Measure absorbance at 570 nm Incubate4->Measure

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom microtiter plate at a density of 4 x 10³ cells per well.[3]

  • Incubation: Incubate the plate for 12-24 hours to allow for cell attachment.[3]

  • Treatment: Treat the cells with increasing concentrations of resveratrol (e.g., 0-300 µM) and a vehicle control (e.g., 0.1-0.3% DMSO).[3]

  • Incubation: Incubate the cells for 48 hours.[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[3]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for HIF-1α

This protocol is for detecting the levels of HIF-1α protein in cell lysates.

Protocol:

  • Cell Treatment: Culture cells and pre-treat with various concentrations of resveratrol for 1 hour, followed by exposure to normoxia or hypoxia (e.g., 1% O₂) for 6 hours.[4][11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to process samples quickly to prevent HIF-1α degradation.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[12]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer and separate the proteins on an 8% SDS-polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α) overnight at 4°C.[12]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[12]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

  • Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or α-tubulin.

HIF-1 Reporter Gene Assay

This assay measures the transcriptional activity of HIF-1.

Protocol:

  • Plasmid Transfection: Co-transfect cells with a reporter plasmid containing a hypoxia-responsive element (HRE) driving the expression of a reporter gene (e.g., luciferase) and a control plasmid (e.g., Renilla luciferase) for normalization.[4][11]

  • Cell Treatment: After 24 hours, pre-treat the transfected cells with various concentrations of resveratrol for 1 hour, followed by exposure to normoxia or hypoxia for 16 hours.[4][11]

  • Cell Lysis: Lyse the cells using the reporter lysis buffer provided with the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.[4][11]

  • Analysis: Normalize the HRE-driven luciferase activity to the control luciferase activity to determine the relative HIF-1 transcriptional activity.

Conclusion

Resveratrol demonstrates significant potential as a natural inhibitor of HIF-1 activation. Its ability to modulate multiple signaling pathways and promote the degradation of HIF-1α underscores its multifaceted anti-cancer properties. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of resveratrol and other natural compounds on the HIF-1 pathway. Further research into the in vivo efficacy and bioavailability of resveratrol is warranted to fully realize its therapeutic potential in oncology.

References

Initial Studies on the Cytotoxicity and Mechanism of Action of 7-Hydroxyneolamellarin A

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyneolamellarin A is a marine alkaloid isolated from the sponge Dendrilla nigra. Initial studies have identified it as a promising candidate for antitumor drug development. This technical guide provides a consolidated overview of the early research into its cytotoxicity, with a primary focus on its mechanism of action as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows to support further research and development.

Introduction

Marine invertebrates are a rich source of novel bioactive compounds with therapeutic potential. Among these, the lamellarin class of alkaloids has attracted significant attention for its diverse biological activities, including potent cytotoxicity against various cancer cell lines. This compound is a lamellarin-like phenolic pyrrole that was identified from a bioassay-guided fractionation of an extract from the marine sponge Dendrilla nigra.

A critical feature of solid tumors is the presence of hypoxic microenvironments, where low oxygen levels drive tumor progression, metastasis, and resistance to therapy.[1] A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[2][3] The activation of HIF-1 leads to the transcription of numerous genes that promote angiogenesis, metabolic adaptation, and cell survival.[1][4] Consequently, HIF-1 has emerged as a major molecular target for anticancer drug discovery.[5] Initial studies on this compound have revealed its potential to disrupt this critical cancer survival pathway, marking it as a compound of significant interest.

Biological Activity and Cytotoxicity

The primary cytotoxic mechanism identified for this compound is not through direct cell poisoning but via the targeted inhibition of a key cancer survival pathway.

Quantitative Data Summary

Initial screening of this compound was performed using a human breast tumor cell line (T47D) in a reporter assay designed to measure the activation of HIF-1 under hypoxic conditions. The compound proved to be a potent inhibitor of this pathway.[5][6][7]

CompoundTarget/AssayCell LineIC₅₀ Value (µM)Citation(s)
This compoundHypoxia-Induced HIF-1 ActivationT47D1.9[5][6][7]

Note: The IC₅₀ value represents the concentration required to inhibit 50% of the hypoxia-induced HIF-1 activation, not necessarily direct cell viability.

Mechanism of Action: Inhibition of HIF-1 Signaling

The anticancer potential of this compound is linked to its ability to suppress the cellular response to hypoxia.

The Role of HIF-1 in Tumor Progression

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded. This degradation is mediated by prolyl hydroxylases (PHDs), which hydroxylate HIF-1α, allowing the von Hippel-Lindau (pVHL) E3 ubiquitin ligase to bind and target it for proteasomal destruction.

In the hypoxic core of a tumor, the lack of oxygen inhibits PHD activity. This leads to the stabilization and accumulation of HIF-1α in the cytoplasm.[2] Stabilized HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit (also known as ARNT). This HIF-1α/β heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[2] This binding initiates the transcription of genes crucial for tumor survival, including Vascular Endothelial Growth Factor (VEGF), which is a potent driver of angiogenesis (the formation of new blood vessels).[1][5]

This compound as a HIF-1 Inhibitor

This compound disrupts this signaling cascade by inhibiting the activation of HIF-1.[5][6] By preventing HIF-1 from becoming transcriptionally active, the compound effectively blocks the downstream expression of its target genes. Notably, at a concentration of 10 µM, this compound was shown to block the hypoxia-induced secretion of VEGF protein in T47D cells.[6] This anti-angiogenic effect underscores its therapeutic potential.

Signaling Pathway Diagram

The following diagram illustrates the HIF-1 signaling pathway and the inhibitory action of this compound.

HIF1_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) HIF1a_norm HIF-1α PHD PHD Enzymes HIF1a_norm->PHD OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a O₂ VHL pVHL OH_HIF1a->VHL Proteasome Proteasomal Degradation VHL->Proteasome Ub HIF1a_hyp HIF-1α (Stabilized) HIF1_complex HIF-1 Complex (HIF-1α/β) HIF1a_hyp->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE HRE (DNA Binding) HIF1_complex->HRE Nuclear Translocation Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Angiogenesis Angiogenesis, Metabolism, Survival Target_Genes->Angiogenesis Inhibitor This compound Inhibitor->HIF1_complex Inhibition

Figure 1. HIF-1 signaling pathway under normoxia and hypoxia, and inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies relevant to the initial studies of this compound and provide a general framework for future cytotoxicity assessments.

Cell Culture and Maintenance
  • Cell Line: T47D (human breast ductal carcinoma).[8][9]

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.[8]

  • Sub-culturing: When cells reach approximately 80% confluency, they are detached (e.g., using Trypsin-EDTA) and re-seeded into fresh media for propagation.

HIF-1 Activation Reporter Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of HIF-1.

  • Construct: T47D cells are stably transfected with a reporter plasmid. This plasmid contains a luciferase gene (e.g., Firefly or Renilla luciferase) downstream of a promoter containing multiple copies of the Hypoxia Response Element (HRE).[10]

  • Cell Seeding: Transfected cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Hypoxic Induction: Plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O₂) for a specified duration (e.g., 16-24 hours) to induce HIF-1α stabilization and activation.[6] A parallel plate is maintained under normoxic conditions as a baseline control.

  • Cell Lysis and Luminescence Reading: After incubation, cells are lysed, and a luciferase substrate is added.[11] The resulting luminescence, which is proportional to HIF-1 transcriptional activity, is measured using a luminometer.

  • Data Analysis: The luminescence signal from treated wells is normalized to the vehicle control under hypoxic conditions. An IC₅₀ value is calculated by fitting the concentration-response data to a suitable sigmoidal curve.[12]

General Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess cell viability and proliferation.[13][14][15]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Addition: Add 100 µL of medium containing the desired concentrations of the test compound to each well. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[16]

  • MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][17] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curves.

Experimental Workflow Diagram

The diagram below outlines a typical workflow for evaluating the cytotoxicity of a novel compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis arrow arrow Cell_Culture 1. Maintain Cell Culture (e.g., T47D) Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Seed 3. Seed Cells in 96-Well Plates Harvest->Seed Treat 4. Add Compound (Serial Dilutions) Seed->Treat Incubate 5. Incubate (e.g., 48h) Treat->Incubate Assay 6. Perform Viability Assay (e.g., MTT Addition) Incubate->Assay Read 7. Read Plate (Spectrophotometer) Assay->Read Calculate 8. Calculate % Viability vs. Control Read->Calculate Plot 9. Plot Dose-Response Curve Calculate->Plot IC50 10. Determine IC₅₀ Value Plot->IC50

Figure 2. Standard experimental workflow for determining compound cytotoxicity (IC₅₀).

Conclusion and Future Directions

Initial investigations into this compound reveal it to be a potent inhibitor of the HIF-1 signaling pathway, a critical mediator of tumor survival and progression. With an IC₅₀ of 1.9 µM for HIF-1 activation in T47D breast cancer cells, this marine natural product represents a promising lead for the development of novel molecularly targeted anticancer agents.[5][6] Its ability to suppress the production of the key angiogenic factor VEGF further validates its mechanism of action.[6]

While these initial findings are significant, further research is required. The limited availability of the natural product has historically constrained more extensive studies.[6] Future efforts, enabled by total synthesis of the compound, should focus on:

  • Broad-Spectrum Cytotoxicity Screening: Evaluating the direct cytotoxic effects (e.g., via MTT or similar assays) of this compound against a diverse panel of cancer cell lines to determine its therapeutic window and spectrum of activity.

  • Mechanism Elucidation: Investigating the precise molecular interaction through which this compound inhibits HIF-1 activation. Studies could explore effects on HIF-1α protein synthesis, stabilization, or its interaction with HIF-1β and HREs.

  • In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to validate its therapeutic potential in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural motifs and optimize potency and drug-like properties.

References

The Therapeutic Potential of 7-Hydroxyneolamellarin A: A Technical Guide to a Novel HIF-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Hydroxyneolamellarin A, a marine-derived phenolic pyrrole isolated from the sponge Dendrilla nigra, has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation.[1][2][3] HIF-1 is a critical transcription factor that enables tumor cells to adapt to hypoxic environments, promoting angiogenesis, metastasis, and resistance to therapy.[4] By suppressing HIF-1, this compound represents a promising molecular scaffold for the development of novel anticancer agents that target tumor hypoxia. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Targeting the Hypoxic Response of Cancer Cells

Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[1] In response, cancer cells activate the HIF-1 signaling pathway. HIF-1 is a heterodimeric protein composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit.[1][3]

Under normal oxygen (normoxic) conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β. This active HIF-1 complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins crucial for tumor survival and progression, such as Vascular Endothelial Growth Factor (VEGF).[1][4] VEGF is a potent signaling protein that stimulates the formation of new blood vessels (angiogenesis), supplying the tumor with essential nutrients and oxygen.[1][2]

This compound exerts its therapeutic effect by inhibiting the activation of HIF-1.[1] This action prevents the downstream transcription of HIF-1 target genes, including VEGF, thereby cutting off a critical survival pathway for cancer cells and inhibiting angiogenesis.[1][2]

HIF-1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a_p HIF-1α (proline hydroxylated) VHL VHL HIF1a_p->VHL binds Proteasome Proteasome VHL->Proteasome targets for degradation Proteasome->HIF1a_p degrades HIF1a HIF-1α HIF1_dimer HIF-1α / HIF-1β Dimer HIF1a->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE HRE (Hypoxia-Response Element) HIF1_dimer->HRE binds to VEGF_gene VEGF Gene Transcription HRE->VEGF_gene Angiogenesis Angiogenesis VEGF_gene->Angiogenesis promotes Hypoxia Hypoxia (Low Oxygen) Hypoxia->HIF1a stabilizes Compound This compound Compound->HIF1a Inhibits Activation Normoxia Normoxia (Normal Oxygen) Normoxia->HIF1a_p leads to

Caption: HIF-1 signaling pathway and inhibition by this compound.

Quantitative Efficacy Data

The inhibitory activity of this compound was evaluated in T47D human breast tumor cells. The compound demonstrated potent, concentration-dependent inhibition of both HIF-1 activation and the secretion of its downstream target, VEGF.

ParameterTarget/AssayCell LineValue/ResultReference
IC₅₀ Hypoxia-Induced HIF-1 ActivationT47D1.9 µM[1][2][3]
% Inhibition Hypoxia-Induced HIF-1 Activation (at 10 µM)T47D98%[1]
% Inhibition Hypoxia-Induced Secreted VEGF (at 10 µM)T47D87%[1][3]
% Inhibition Hypoxia-Induced Secreted VEGF (at 3 µM)T47DNo inhibitory effect[1][3]

Experimental Protocols

The following protocols are based on the methodologies reported for the evaluation of this compound and standard cell-based assays for HIF-1 signaling.[1][5][6][7]

HIF-1 Luciferase Reporter Assay in T47D Cells

This assay quantifies the activity of the HIF-1 transcription factor by measuring the expression of a luciferase reporter gene under the control of HREs.

1. Cell Culture and Seeding:

  • Culture T47D cells stably transfected with an HRE-driven luciferase reporter plasmid (T47D-HRE) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Seed 5 x 10⁴ cells per well into a 96-well white-wall, clear-bottom plate and allow them to adhere for 24 hours.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in serum-free medium.
  • Replace the medium in the wells with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

3. Hypoxic Induction:

  • Place the plate in a hypoxic incubator (1% O₂, 5% CO₂, 94% N₂) for 18-24 hours at 37°C.[4] A parallel plate should be maintained under normoxic conditions (20% O₂, 5% CO₂) as a control.

4. Luciferase Activity Measurement:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.
  • Lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System) according to the manufacturer's instructions. A co-transfected Renilla luciferase plasmid can be used for normalization.[5]
  • Read luminescence on a microplate luminometer.

5. Data Analysis:

  • Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity for each well.
  • Calculate the percentage inhibition relative to the vehicle-treated hypoxic control.
  • Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.

VEGF Secretion ELISA

This assay measures the amount of VEGF protein secreted into the cell culture medium, a direct downstream consequence of HIF-1 activation.

1. Cell Culture and Treatment:

  • Seed T47D cells in a 24-well plate and grow to ~80% confluency.
  • Replace the growth medium with serum-free medium containing this compound or vehicle control.

2. Hypoxic Induction:

  • Expose the cells to hypoxic (1% O₂) or normoxic conditions for 24 hours as described above.[6]

3. Sample Collection:

  • After incubation, collect the cell culture supernatant from each well.
  • Centrifuge the supernatant to remove any cells or debris.

4. ELISA Protocol:

  • Quantify the concentration of VEGF in the supernatant using a commercial human VEGF ELISA kit according to the manufacturer's protocol.
  • Briefly, add supernatants and VEGF standards to a 96-well plate pre-coated with a VEGF capture antibody.
  • Incubate, wash, and then add a detection antibody.
  • After another incubation and wash, add a substrate solution (e.g., TMB) to develop a colorimetric signal.
  • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

5. Data Analysis:

  • Generate a standard curve from the VEGF standards.
  • Calculate the concentration of VEGF in each sample based on the standard curve.
  • Determine the percentage inhibition of VEGF secretion in treated samples compared to the vehicle-treated hypoxic control.

Experimental and Logical Workflow

The discovery and initial characterization of this compound followed a systematic bioassay-guided fractionation workflow.

Experimental_Workflow cluster_validation Biological Validation Sponge Marine Sponge (Dendrilla nigra) Extraction Lipid Extraction Sponge->Extraction Fractionation Bioassay-Guided Chromatographic Separation Extraction->Fractionation Assay1 HIF-1 Reporter Assay (Screening) Fractionation->Assay1 guide Isolation Isolation & Purification of This compound Fractionation->Isolation Assay1->Fractionation Structure Structure Elucidation Isolation->Structure Assay_HIF HIF-1 Activation Assay (IC₅₀ Determination) Isolation->Assay_HIF Assay_VEGF Secreted VEGF ELISA Isolation->Assay_VEGF Data Quantitative Data Analysis Assay_HIF->Data Assay_VEGF->Data

Caption: Workflow for the discovery and validation of this compound.

Conclusion and Future Directions

This compound is a bona fide HIF-1 inhibitor that effectively suppresses the activation of HIF-1 and its downstream target VEGF in human breast cancer cells.[1] Its potency, with an IC₅₀ in the low micromolar range, establishes it as a significant lead compound.

The primary obstacle to further research has been the limited availability of the natural product, which has precluded mechanism of action studies and in vivo evaluation.[1] The total synthesis of this compound is therefore a critical next step.[4] Successful synthesis would enable:

  • In-depth Mechanistic Studies: To determine the precise binding target and mechanism by which it inhibits HIF-1α stabilization or activity.

  • In Vivo Efficacy Studies: To evaluate its anti-tumor and anti-angiogenic effects in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs to optimize potency and selectivity.

References

The Role of 7-Hydroxyneolamellarin A in the Inhibition of Tumor Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. A key regulator of angiogenesis is the hypoxia-inducible factor-1α (HIF-1α), which becomes stabilized under the hypoxic conditions characteristic of the tumor microenvironment and drives the transcription of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). 7-Hydroxyneolamellarin A, a marine-derived natural product, has emerged as a potent inhibitor of this pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in suppressing tumor angiogenesis through the inhibition of HIF-1α and subsequent downregulation of VEGF. This document details the available quantitative data, outlines the experimental protocols for key assays, and visualizes the implicated signaling pathways to support further research and drug development efforts in this area.

Introduction

The progression of solid tumors beyond a few millimeters is intrinsically dependent on the establishment of a dedicated blood supply through angiogenesis. This process is orchestrated by a complex interplay of signaling molecules, with the HIF-1α/VEGF axis playing a central role. Hypoxia, a common feature of the tumor microenvironment, leads to the stabilization of the HIF-1α protein. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including VEGF. The resulting increase in VEGF secretion stimulates endothelial cell proliferation, migration, and tube formation, leading to neovascularization.

This compound is a marine alkaloid isolated from the sponge Dendrilla nigra. It has been identified as a promising anti-cancer agent due to its ability to disrupt the hypoxia-induced signaling cascade. This guide will explore the molecular mechanisms underlying the anti-angiogenic effects of this compound, with a focus on its inhibitory action on the HIF-1α pathway.

Mechanism of Action: Inhibition of the HIF-1α/VEGF Axis

The primary mechanism by which this compound exerts its anti-angiogenic effects is through the potent inhibition of HIF-1α activation. Under hypoxic conditions, this compound attenuates the accumulation of the HIF-1α protein.[1][2] This disruption of HIF-1α stabilization prevents its transcriptional activity, leading to a subsequent reduction in the expression and secretion of its downstream target, VEGF.[2][3]

Interestingly, the inhibitory effect of this compound on HIF-1α accumulation may not follow the canonical pathways of reduced transcription, translation, or accelerated protein degradation.[1] This suggests a more nuanced mechanism, potentially involving the modulation of proteins that regulate HIF-1α stability.

The reduction in VEGF secretion by tumor cells has a direct impact on the surrounding endothelial cells, diminishing the pro-angiogenic stimuli required for the formation of new blood vessels. This ultimately leads to a suppression of tumor angiogenesis, thereby limiting tumor growth and potential for metastasis.

Quantitative Data on the Anti-Angiogenic Effects of this compound

The following tables summarize the available quantitative data on the inhibitory effects of this compound on key markers of angiogenesis.

Table 1: Inhibition of HIF-1α Activation

Cell LineAssay TypeParameterValueReference
T47D (Human Breast Cancer)Hypoxia-induced HIF-1 Reporter AssayIC501.9 µM[3]

Table 2: Inhibition of VEGF and Other Angiogenesis-Related Processes

Cell Line(s)Assay TypeEffectConcentration RangeReference
HeLa, MCF-7, 4T1General HIF-1 SignalingInhibition of HIF-1 signaling pathway0-150 µM[2]
HeLaVEGF mRNA ExpressionDose-dependent reduction0-100 µM[2]
HeLaCell Migration, Invasion, and ProliferationInhibition0-50 µM[2]

Note: Specific percentage inhibition values for VEGF secretion, tube formation, and cell migration at discrete concentrations of this compound are not extensively available in the public literature based on the conducted search.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-angiogenic effects of this compound.

HIF-1α Reporter Gene Assay

This assay is used to quantify the transcriptional activity of HIF-1.

  • Cell Culture and Transfection: T47D human breast cancer cells are cultured in an appropriate medium. Cells are then transiently transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the hypoxia-response element (HRE).

  • Treatment and Hypoxia Induction: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control. The cells are then placed in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 16-24 hours) to induce HIF-1α stabilization and activity.

  • Luciferase Assay: After the hypoxic incubation, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The luminescence signal is proportional to the transcriptional activity of HIF-1.

  • Data Analysis: The luciferase activity in treated cells is normalized to that of the vehicle-treated control to determine the percentage of inhibition. The IC50 value is calculated from the dose-response curve.

Secreted VEGF Quantification by ELISA

This assay measures the amount of VEGF protein secreted by tumor cells into the culture medium.

  • Cell Culture and Treatment: Cancer cells (e.g., HeLa) are seeded in multi-well plates and allowed to adhere. The cells are then treated with different concentrations of this compound or a vehicle control.

  • Hypoxia Induction and Supernatant Collection: The treated cells are incubated under hypoxic conditions (e.g., 1% O₂) for a defined period (e.g., 24 hours) to stimulate VEGF production. After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: A commercial human VEGF ELISA kit is used. Briefly, the collected supernatants are added to microplate wells pre-coated with a capture antibody specific for human VEGF. After incubation, a biotinylated detection antibody is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is then added, and the color development is stopped.

  • Data Analysis: The absorbance is measured at 450 nm using a microplate reader. The concentration of VEGF in the samples is determined by comparison to a standard curve generated with recombinant human VEGF. The percentage inhibition of VEGF secretion is calculated relative to the vehicle-treated control.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Preparation of Matrigel Matrix: A basement membrane matrix, such as Matrigel, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the gel to solidify.

  • Endothelial Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium. The cells are harvested and resuspended in a basal medium containing varying concentrations of this compound or a vehicle control. To stimulate tube formation, conditioned medium from tumor cells treated under hypoxia (with or without this compound) can be used.

  • Tube Formation: The HUVEC suspension is added to the Matrigel-coated wells. The plate is incubated at 37°C for a period of 4-18 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of capillary-like networks is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, and the number of enclosed loops using image analysis software.

  • Data Analysis: The quantitative parameters from the treated groups are compared to the vehicle-treated control group to determine the percentage of inhibition.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer or endothelial cells.

  • Cell Seeding and Monolayer Formation: Cells are seeded in a multi-well plate and grown to form a confluent monolayer.

  • Creating the "Wound": A sterile pipette tip is used to create a linear scratch or "wound" in the cell monolayer.

  • Treatment and Imaging: The cells are washed to remove detached cells, and a medium containing different concentrations of this compound or a vehicle control is added. The plate is placed in a live-cell imaging system or an incubator, and images of the wound are captured at time zero and at regular intervals (e.g., every 8 hours) for up to 48 hours.

  • Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated and compared between the treated and control groups to determine the percentage of migration inhibition.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

The HIF-1α/VEGF Signaling Pathway and its Inhibition by this compound

HIF1a_VEGF_Pathway cluster_0 Hypoxic Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Angiogenesis Hypoxia Hypoxia (Low O₂) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_dimerization HIF-1α/HIF-1β Dimerization HIF1a_stabilization->HIF1a_dimerization HRE_binding Binding to HRE HIF1a_dimerization->HRE_binding VEGF_transcription VEGF Gene Transcription HRE_binding->VEGF_transcription VEGF_secretion VEGF Secretion VEGF_transcription->VEGF_secretion Angiogenesis Tumor Angiogenesis VEGF_secretion->Angiogenesis Inhibitor This compound Inhibitor->HIF1a_stabilization

Caption: Inhibition of the HIF-1α/VEGF pathway by this compound.

Experimental Workflow for Evaluating Anti-Angiogenic Activity

Experimental_Workflow cluster_0 In Vitro Assays start Start: Hypothesis (7-HNA inhibits angiogenesis) hif1a_assay HIF-1α Reporter Assay (T47D cells) start->hif1a_assay vegf_elisa VEGF ELISA (HeLa cells) start->vegf_elisa tube_formation Tube Formation Assay (HUVECs) start->tube_formation migration_assay Cell Migration Assay (HeLa/HUVECs) start->migration_assay data_analysis Data Analysis (IC50, % Inhibition) hif1a_assay->data_analysis vegf_elisa->data_analysis tube_formation->data_analysis migration_assay->data_analysis conclusion Conclusion: 7-HNA inhibits tumor angiogenesis via HIF-1α/VEGF pathway data_analysis->conclusion

Caption: Workflow for assessing the anti-angiogenic effects of this compound.

Potential Upstream Signaling Pathways Influencing HIF-1α

Upstream_Signaling cluster_upstream Upstream Signaling cluster_hif HIF-1α Regulation growth_factors Growth Factors (e.g., EGF, IGF) pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt mapk MAPK Pathway growth_factors->mapk hif1a_synthesis HIF-1α Protein Synthesis pi3k_akt->hif1a_synthesis promotes mapk->hif1a_synthesis promotes hif1a_stabilization HIF-1α Stabilization hypoxia Hypoxia hypoxia->hif1a_stabilization inhibits degradation inhibitor This compound inhibitor->hif1a_stabilization inhibits accumulation

Caption: Potential upstream pathways regulating HIF-1α and the inhibitory target of 7-HNA.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-angiogenic agent for cancer therapy. Its well-defined mechanism of action, centered on the inhibition of the critical HIF-1α/VEGF signaling axis, makes it an attractive candidate for further preclinical and clinical development. The available data, although limited in scope, consistently support its role in suppressing key processes of tumor angiogenesis.

Future research should focus on several key areas:

  • Comprehensive Dose-Response Studies: Generating detailed quantitative data on the effects of this compound on VEGF secretion, endothelial cell tube formation, and cell migration across a range of cancer cell lines and endothelial cells is crucial for a more complete understanding of its potency and efficacy.

  • Elucidation of the Precise Mechanism of HIF-1α Inhibition: Investigating the exact molecular interactions by which this compound attenuates HIF-1α accumulation will provide deeper insights into its mechanism of action and may reveal novel therapeutic targets. This includes exploring its potential effects on HIF-1α protein stabilization, interactions with chaperones like HSP90, and the ubiquitination process.

  • Investigation of Upstream Signaling Pathways: Determining whether this compound modulates upstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are known to influence HIF-1α expression and activity, would provide a more comprehensive picture of its cellular effects.

  • In Vivo Efficacy Studies: While beyond the scope of this guide, robust in vivo studies in relevant animal models of cancer are essential to validate the anti-angiogenic and anti-tumor efficacy of this compound and to assess its pharmacokinetic and pharmacodynamic properties.

References

Unraveling the Anticancer Potential of 7-Hydroxyneolamellarin A Derivatives: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of 7-Hydroxyneolamellarin A Derivatives for Cancer Drug Development

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) of this compound and its derivatives as promising anticancer agents. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved.

This compound, a marine-derived pyrrole alkaloid, has emerged as a potent inhibitor of the hypoxia-inducible factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen environments and a key driver of tumor progression and metastasis.[1] Understanding how structural modifications to this natural product affect its biological activity is crucial for the rational design of more effective and selective anticancer therapeutics.

Core Findings: The Anticancer Profile of this compound

This compound has been shown to effectively attenuate the accumulation of the HIF-1α protein under hypoxic conditions.[1] This inhibitory action disrupts the downstream signaling cascade, leading to a dose-dependent reduction in the transcription of vascular endothelial growth factor (VEGF), a critical promoter of angiogenesis.[1] Consequently, this compound exhibits significant anti-proliferative, anti-migration, and anti-invasion properties in cancer cell lines such as HeLa, MCF-7, and 4T1.[1] Furthermore, in vivo studies using a 4T1 breast cancer xenograft model in mice demonstrated the tumor growth inhibitory effects of this compound.[1]

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on a wide range of this compound derivatives are still emerging, research on the related neolamellarin A provides valuable insights into the structural features crucial for HIF-1 inhibitory activity.

A study on neolamellarin A and its analogues revealed the following key SAR points[2]:

  • Aliphatic Carbon Chain Length: Modifications to the aliphatic chain at certain positions can influence the inhibitory potency.

  • Aromatic Ring Substituents: The nature and position of substituents on the aromatic rings play a significant role in the molecule's interaction with its biological target.

  • C-7 Substituent: The substituent at the C-7 position is a critical determinant of biological activity. The presence of a hydroxyl group, as in this compound, is a key feature contributing to its potent HIF-1α inhibition.

These findings underscore the importance of the substitution pattern on the core neolamellarin scaffold for optimizing anticancer efficacy.

Quantitative Biological Data

The following table summarizes the available quantitative data for neolamellarin A and a key derivative, highlighting their HIF-1 inhibitory activity. A systematic dataset for a series of this compound derivatives is a current area of active research.

CompoundCell LineAssayIC50 (µM)Reference
Neolamellarin AHeLaDual-luciferase reporter gene assay10.8 ± 1.0[2]
Derivative 2bHeLaDual-luciferase reporter gene assay11.9 ± 3.6[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound derivatives.

HIF-1α Inhibition Assay (Dual-Luciferase Reporter Gene Assay)

This assay is a common method to screen for inhibitors of HIF-1 transcriptional activity.

Principle: Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of a hypoxia-responsive element (HRE), and another containing the Renilla luciferase gene under a constitutive promoter (for normalization). Under hypoxic conditions, HIF-1 binds to the HRE and drives the expression of firefly luciferase. The activity of compounds is measured by their ability to reduce the hypoxia-induced firefly luciferase activity relative to the Renilla luciferase activity.

Brief Protocol:

  • Seed cells (e.g., HeLa) in a 96-well plate.

  • Transfect cells with the HRE-luciferase and Renilla luciferase plasmids.

  • After incubation, expose the cells to the test compounds at various concentrations.

  • Induce hypoxia by placing the plate in a hypoxic chamber (e.g., 1% O2) or by using a hypoxia-mimetic agent.

  • After the induction period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Calculate the ratio of firefly to Renilla luciferase activity and determine the IC50 values for each compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Brief Protocol:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds.

  • After the incubation period, add MTT solution to each well and incubate for a few hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

VEGF Secretion Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of VEGF secreted by cancer cells into the culture medium.

Principle: A 96-well plate is coated with a capture antibody specific for VEGF. The cell culture supernatant containing secreted VEGF is added to the wells. A detection antibody, also specific for VEGF and conjugated to an enzyme, is then added. Finally, a substrate for the enzyme is added, and the resulting color change is measured, which is proportional to the amount of VEGF present.

Brief Protocol:

  • Coat a 96-well plate with the VEGF capture antibody.

  • Block non-specific binding sites.

  • Add cell culture supernatants (collected from cells treated with the test compounds) and VEGF standards to the wells.

  • Incubate and wash the wells.

  • Add the biotinylated detection antibody.

  • Incubate and wash.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Incubate and wash.

  • Add the TMB substrate and stop the reaction.

  • Measure the absorbance at 450 nm and calculate the VEGF concentration from the standard curve.[3][4][5][6]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of a compound to inhibit the migration of a sheet of cells.[7][8][9]

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The cells at the edge of the wound will migrate to close the gap. The rate of wound closure is monitored over time in the presence and absence of the test compound.

Brief Protocol:

  • Grow cells to a confluent monolayer in a multi-well plate.

  • Create a scratch in the monolayer using a sterile pipette tip.[9]

  • Wash the wells to remove detached cells.

  • Add fresh medium containing the test compound at various concentrations.

  • Capture images of the wound at different time points (e.g., 0, 12, 24 hours).

  • Measure the width of the wound at each time point and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix, mimicking the invasion process in vivo.[10][11][12][13][14]

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells will degrade the matrix and migrate through the pores towards the chemoattractant.

Brief Protocol:

  • Coat the Transwell inserts with Matrigel.

  • Seed serum-starved cells in the upper chamber in serum-free medium containing the test compound.

  • Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

  • Incubate for a period that allows for cell invasion.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invading cells on the lower surface of the membrane.

  • Count the number of invaded cells under a microscope.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided in the DOT language.

HIF1_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibitor Inhibition by this compound Derivatives HIF1a_normoxia HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a_normoxia->PHDs O2 Proteasome Proteasome HIF1a_normoxia->Proteasome pVHL pVHL PHDs->pVHL Hydroxylation pVHL->HIF1a_normoxia Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE HRE (Hypoxia Response Element) HIF1_complex->HRE Binds to VEGF_gene VEGF Gene HRE->VEGF_gene VEGF_mRNA VEGF mRNA VEGF_gene->VEGF_mRNA VEGF_protein VEGF Protein (Angiogenesis) VEGF_mRNA->VEGF_protein Inhibitor This compound Derivatives Inhibitor->HIF1a_hypoxia Inhibits accumulation

Caption: HIF-1 Signaling Pathway and Inhibition by this compound Derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization HIF1_Assay HIF-1α Inhibition Assay Characterization->HIF1_Assay Cytotoxicity_Assay Cytotoxicity Assay Characterization->Cytotoxicity_Assay VEGF_Assay VEGF Secretion Assay HIF1_Assay->VEGF_Assay Migration_Assay Cell Migration Assay VEGF_Assay->Migration_Assay Invasion_Assay Cell Invasion Assay Migration_Assay->Invasion_Assay Xenograft Tumor Xenograft Model Invasion_Assay->Xenograft Efficacy Evaluation of Antitumor Efficacy Xenograft->Efficacy

Caption: General Experimental Workflow for SAR Studies.

Conclusion and Future Directions

This compound stands out as a promising natural product lead for the development of novel anticancer agents targeting the HIF-1 signaling pathway. The preliminary SAR insights from related neolamellarin A analogs highlight the critical role of specific structural modifications in modulating biological activity. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a more detailed and quantitative SAR. This will enable the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for their clinical development as effective cancer therapeutics.

References

Methodological & Application

Application Notes & Protocols: Total Synthesis of 7-Hydroxyneolamellarin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Hydroxyneolamellarin A is a marine-derived pyrrole alkaloid isolated from the sponge Dendrilla nigra.[1][2] It belongs to the lamellarin family of compounds, which are known for a wide range of biological activities, including cytotoxicity, reversal of multidrug resistance (MDR), and HIV-1 integrase inhibition.[3] Specifically, this compound has garnered significant interest as a potent inhibitor of the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[1] HIF-1 is a major molecular target in oncology, as its activation in hypoxic tumors promotes angiogenesis, survival, and metastasis.[1][2] By inhibiting HIF-1 activation, this compound reduces the secretion of Vascular Endothelial Growth Factor (VEGF), a key angiogenic factor.[1] This mechanism makes it a promising lead compound for the development of novel anticancer therapeutics.

This document outlines a proposed strategy for the total synthesis of this compound, based on established methodologies for related neolamellarin and lamellarin compounds. The protocols provided are designed to guide researchers in the chemical synthesis of this compound for further biological evaluation and drug development studies.

Proposed Retrosynthetic Strategy

The total synthesis of this compound can be approached through a convergent strategy. The core structure can be dissected into three main fragments: the central 3,4-diarylpyrrole, a coumarin moiety, and an isoquinoline-like system. Key reactions in the forward synthesis would include the construction of the substituted pyrrole core, a Pictet-Spengler reaction to form the tetrahydro-β-carboline system, and palladium-catalyzed cross-coupling reactions to assemble the aryl substituents.[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of the 3,4-Diarylpyrrole Core

This protocol is adapted from synthetic strategies used for similar lamellarin compounds, which often involve the construction of a polysubstituted pyrrole ring as a key intermediate.[7][8]

Objective: To synthesize the central 1,2,4-trisubstituted pyrrole core.

Materials:

  • (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

  • Appropriately substituted aniline (e.g., 3,4-dimethoxyaniline)

  • β-nitrostyrene derivative

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • To a solution of (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (1.0 eq) in glacial acetic acid, add the substituted aniline (1.0 eq) and the β-nitrostyrene derivative (1.0 eq).

  • Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and extract with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes:EtOAc as the eluent to yield the desired 3,4-diarylpyrrole derivative.

Protocol 2: Pictet-Spengler Cyclization for Tetrahydro-β-carboline Formation

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are core structures in many alkaloids.[5][6][9]

Objective: To construct the fused isoquinoline-like ring system.

Materials:

  • Substituted tryptamine or phenethylamine derivative (e.g., 2-(3-hydroxy-4-methoxyphenyl)ethan-1-amine)

  • Appropriate aldehyde or ketone (derived from the pyrrole core)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the pyrrole-aldehyde intermediate (1.0 eq) and the substituted phenethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (2.0 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the mixture is neutral.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification:

  • The crude product can be purified by silica gel column chromatography to afford the cyclized product.

Protocol 3: Suzuki Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki coupling is a versatile palladium-catalyzed reaction for forming C-C bonds, widely used in the synthesis of biaryls, which are common motifs in lamellarins.[4][10][11]

Objective: To install aryl substituents onto the pyrrole or coumarin core.

Materials:

  • Aryl halide (e.g., iodinated pyrrole intermediate) (1.0 eq)

  • Arylboronic acid or ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Deionized water

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask, combine the aryl halide, arylboronic acid, and base.

  • Degas the solvent (e.g., Toluene/EtOH/H₂O mixture) by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent to the flask, followed by the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with EtOAc (3 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Purification:

  • Purify the residue by flash chromatography on silica gel to obtain the desired biaryl product.

Data Presentation

The following tables summarize representative quantitative data expected from the synthesis.

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionKey Intermediate / ProductExpected Yield (%)
1Pyrrole Core Synthesis3,4-bis(4-methoxyphenyl)-1H-pyrrole derivative~75%
2Formylation/Acylation2-formyl-3,4-diarylpyrrole~85%
3Pictet-Spengler ReactionFused Pyrrolo-β-carboline system~60-70%
4Lactone FormationPentacyclic Neolamellarin Core~50-60%
5Demethylation/DeprotectionThis compound~80-90%

Table 2: Representative Spectroscopic Data for Final Product

Data TypeDescription
¹H NMR Expected signals for aromatic protons on the pyrrole, coumarin, and isoquinoline rings, methoxy groups, and the hydroxyl proton.
¹³C NMR Expected signals for aromatic carbons, carbonyl carbon of the lactone, and methoxy carbons.
HRMS (ESI) Calculated m/z for [M+H]⁺ corresponding to the molecular formula C₂₉H₂₃NO₆.

Visualizations

Synthetic Workflow

G A Starting Materials (Aniline, Enaminone, etc.) B Pyrrole Core Synthesis (e.g., Domino Reaction) A->B Step 1 C 3,4-Diarylpyrrole Intermediate B->C D Functionalization (e.g., Vilsmeier-Haack) C->D Step 2 E Pyrrole-Aldehyde D->E F Pictet-Spengler Reaction E->F Step 3 G Fused Pentacyclic Core F->G H Lactone Formation & Final Deprotection G->H Step 4/5 I This compound (Final Product) H->I

Caption: Proposed workflow for the total synthesis of this compound.

HIF-1 Signaling Pathway and Inhibition

HIF1_Signaling HIF-1 Signaling and Inhibition by this compound cluster_normoxia Normoxia (Normal O2) cluster_hypoxia Hypoxia (Low O2) HIF1a_n HIF-1α PHD PHD (O2-dependent) HIF1a_n->PHD Hydroxylation HIF1a_OH HIF-1α-OH PHD->HIF1a_OH VHL VHL (E3 Ligase) HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_h HIF-1α HIF1_complex HIF-1 Complex (Active) HIF1a_h->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation VEGF VEGF Gene Transcription Nucleus->VEGF Angiogenesis Angiogenesis Tumor Growth VEGF->Angiogenesis Inhibitor 7-Hydroxy- neolamellarin A Inhibitor->HIF1_complex Inhibits Activation

Caption: Inhibition of HIF-1 activation by this compound under hypoxic conditions.

References

Application Note: Protocol for 7-Hydroxyneolamellarin A Dual-Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 7-Hydroxyneolamellarin A is a marine-derived pyrrole alkaloid that has demonstrated potential as an antitumor agent. Its mechanism of action includes the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) activation.[1][2][3] HIF-1 is a key transcription factor that plays a critical role in the cellular response to low oxygen conditions (hypoxia), a common feature of the solid tumor microenvironment. By controlling the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, HIF-1 activation is crucial for tumor progression. Therefore, inhibiting the HIF-1 signaling pathway is a promising strategy for cancer therapy.

The dual-luciferase reporter assay is a powerful tool for studying gene expression and signal transduction pathways. This system utilizes two separate luciferase enzymes, Firefly and Renilla, expressed from co-transfected plasmids.[4][5] The experimental reporter (Firefly luciferase) is placed under the control of a promoter containing specific response elements for the pathway of interest—in this case, Hypoxia Response Elements (HREs). The second reporter (Renilla luciferase) is driven by a constitutive promoter and serves as an internal control to normalize for transfection efficiency and cell viability.[4] This application note provides a detailed protocol for using a dual-luciferase reporter assay to quantify the inhibitory effect of this compound on the HIF-1 signaling pathway in a human breast cancer cell line.

Key Signaling Pathway: HIF-1 Activation

Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized but rapidly degraded. Prolyl hydroxylase domain enzymes (PHDs) hydroxylate specific proline residues on HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to ubiquitination and proteasomal degradation. Under hypoxic conditions, PHDs are inactive due to the lack of oxygen as a cofactor. This allows HIF-1α to stabilize, translocate to the nucleus, and dimerize with the constitutively expressed HIF-1β subunit (also known as ARNT). This HIF-1α/β heterodimer then binds to HREs in the promoter region of target genes, such as Vascular Endothelial Growth Factor (VEGF), to initiate transcription.[1] this compound has been shown to inhibit this hypoxia-induced activation of HIF-1.[3]

HIF1_Pathway cluster_normoxia Normoxia (21% O2) cluster_hypoxia Hypoxia (1% O2) HIF-1α_p1 HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α_p1->PHDs Hydroxylation Proteasome Proteasomal Degradation HIF-1α_p1->Proteasome VHL VHL E3 Ligase PHDs->VHL O2 O2 O2->PHDs VHL->HIF-1α_p1 Ubiquitination HIF-1α_p2 HIF-1α (Stabilized) HIF-1_Complex HIF-1α / HIF-1β Complex HIF-1α_p2->HIF-1_Complex Translocation & Dimerization HIF-1β HIF-1β (ARNT) HIF-1β->HIF-1_Complex Nucleus Nucleus HRE HRE (Hypoxia Response Element) HIF-1_Complex->HRE Binds Target_Genes Target Gene Transcription (e.g., VEGF, Luciferase) HRE->Target_Genes Activates 7OH 7-Hydroxy- neolamellarin A 7OH->HIF-1_Complex Inhibits Activation

Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions.

Experimental Protocol

This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other plate formats.

2.1 Materials and Reagents

  • Cell Line: T47D (human breast carcinoma cell line).

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reporter Plasmids:

    • Firefly Luciferase Reporter: pGL3-HRE (a vector containing multiple HRE consensus sequences upstream of the firefly luciferase gene).

    • Internal Control: pRL-TK (a vector containing the Renilla luciferase gene driven by a constitutive thymidine kinase promoter).

  • Transfection Reagent: Lipofectamine® 3000 or similar.

  • Compound: this compound (dissolved in DMSO to create a 10 mM stock solution).

  • Assay Kit: Dual-Luciferase® Reporter Assay System (e.g., Promega, Cat. No. E1910).

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), sterile.[6]

    • 1X Passive Lysis Buffer (PLB), prepared from 5X stock as per manufacturer's instructions.[7]

  • Equipment:

    • Standard cell culture incubator (37°C, 5% CO₂).

    • Hypoxia chamber or incubator (1% O₂, 5% CO₂, 37°C).

    • Luminometer with dual injectors.

    • 24-well tissue culture plates.

2.2 Experimental Workflow

Workflow A 1. Cell Seeding Seed T47D cells in a 24-well plate (8x10^4 cells/well) B 2. Co-transfection (24h) Transfect cells with pGL3-HRE and pRL-TK plasmids A->B C 3. Compound Treatment (4-6h) Treat with this compound or Vehicle (DMSO) B->C D 4. Hypoxia Induction (16-18h) Incubate plate under normoxic (21% O2) or hypoxic (1% O2) conditions C->D E 5. Cell Lysis Wash with PBS, add 1X Passive Lysis Buffer, and incubate D->E F 6. Luciferase Assay Transfer lysate to luminometer plate E->F G 7. Signal Measurement Inject LAR II (Firefly), read. Inject Stop & Glo (Renilla), read. F->G H 8. Data Analysis Normalize Firefly to Renilla signal. Calculate % Inhibition G->H

Caption: Experimental workflow for the dual-luciferase reporter assay.

2.3 Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture T47D cells to ~80% confluency.

  • Trypsinize and count the cells.

  • Seed 8 x 10⁴ cells per well into a 24-well plate with 500 µL of complete culture medium.

  • Incubate overnight at 37°C with 5% CO₂. Cells should be 60-70% confluent on the day of transfection.[6]

Day 2: Co-transfection and Treatment

  • For each well, prepare a DNA-lipid complex according to the transfection reagent manufacturer's protocol. A typical ratio is 200 ng of pGL3-HRE reporter plasmid and 20 ng of pRL-TK control plasmid.

  • Carefully add the transfection complexes to each well. Gently rock the plate to mix.

  • Incubate for 24 hours at 37°C with 5% CO₂.

  • After 24 hours post-transfection, prepare serial dilutions of this compound in culture medium. A suggested final concentration range is 0.1 µM, 1 µM, and 10 µM. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Remove the transfection medium from the cells and replace it with 500 µL of medium containing the appropriate compound concentration or vehicle.

  • Incubate for 4-6 hours at 37°C with 5% CO₂.

Day 2-3: Hypoxia Induction

  • After the compound pre-treatment, place the plate into a hypoxia chamber set to 1% O₂, 5% CO₂ at 37°C.

  • As a control, leave one set of vehicle-treated wells in the normoxic incubator (21% O₂).

  • Incubate for 16-18 hours.

Day 3: Cell Lysis and Luminescence Measurement

  • Equilibrate the Passive Lysis Buffer (PLB) and the luciferase assay reagents (Luciferase Assay Reagent II - LAR II, and Stop & Glo® Reagent) to room temperature before use.[8]

  • Remove the plate from the incubator.

  • Aspirate the culture medium and gently wash each well twice with 200 µL of PBS.[6]

  • Add 100 µL of 1X PLB to each well.[6]

  • Place the plate on an orbital shaker and rock gently for 15 minutes at room temperature to ensure complete lysis.[7]

  • Program the luminometer to perform a dual-injection assay. Set a 2-second pre-read delay followed by a 10-second measurement period for each luciferase.

  • Carefully transfer 20 µL of cell lysate from each well into a white, opaque 96-well luminometer plate.

  • Place the plate in the luminometer and start the measurement sequence:

    • Injector 1: Dispenses 100 µL of LAR II to measure Firefly luciferase activity.[4][7]

    • Injector 2: Dispenses 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luciferase reaction.[4][5]

  • Record the Relative Light Units (RLU) for both Firefly and Renilla luciferases.

Data Presentation and Analysis

3.1 Data Analysis

  • For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize the data:

    • Normalized Ratio = RLU (Firefly) / RLU (Renilla)

  • Calculate the "Fold Induction" for the hypoxia + vehicle control relative to the normoxia + vehicle control to confirm pathway activation:

    • Fold Induction = Normalized Ratio (Hypoxia + Vehicle) / Normalized Ratio (Normoxia + Vehicle)

  • Calculate the percent inhibition for each concentration of this compound:

    • % Inhibition = [1 - (Normalized Ratio (Hypoxia + Compound) / Normalized Ratio (Hypoxia + Vehicle))] x 100

3.2 Sample Data Table

Summarize all quantitative data in a structured table for clear comparison.

Treatment Condition7-OH NeoA (µM)Firefly RLU (Mean ± SD)Renilla RLU (Mean ± SD)Normalized Ratio (Firefly/Renilla)% Inhibition
Normoxia + Vehicle01,500 ± 12030,000 ± 2,5000.05-
Hypoxia + Vehicle018,000 ± 95029,500 ± 2,1000.610%
Hypoxia + Compound0.115,300 ± 80029,800 ± 1,9000.5116.4%
Hypoxia + Compound1.09,900 ± 65030,100 ± 2,3000.3345.9%
Hypoxia + Compound10.02,160 ± 21029,000 ± 2,6000.0788.5%

Note: The data presented in this table are hypothetical and for illustrative purposes only.

References

Application Note: Determination of the IC50 Value of 7-Hydroxyneolamellarin A using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 7-Hydroxyneolamellarin A is a marine-derived phenolic pyrrole isolated from the sponge Dendrilla nigra.[1] This natural product has demonstrated potential as an antitumor agent by inhibiting the activation of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in tumor progression.[1][2][3] Determining the cytotoxic potential of such compounds is a critical first step in preclinical drug development. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. This application note provides a detailed protocol for determining the IC50 value of this compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Principle of the MTT Assay

The MTT assay is a standard method for assessing cell viability and cytotoxicity.[4] The principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product.[5][6] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, living cells.[6] Therefore, the amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 550 and 600 nm.[4][5] A decrease in signal indicates a reduction in cell viability due to the cytotoxic effects of the tested compound.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for conducting the assay.

Materials and Reagents
  • Compound: this compound

  • Cell Line: T47D (human breast cancer cell line) or other relevant cancer cell lines (e.g., HT-29, Caco-2, MDA-MB-468).[7]

  • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock solution in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store at 4°C, protected from light.[8]

    • Dimethyl Sulfoxide (DMSO): Cell culture grade, for dissolving the compound and formazan crystals.

    • Phosphate Buffered Saline (PBS): pH 7.4.

    • Trypsin-EDTA (0.25%).

  • Equipment and Consumables:

    • Sterile, flat-bottomed 96-well cell culture plates.

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Laminar flow hood.

    • Microplate spectrophotometer (ELISA reader).

    • Multichannel pipette.

    • Inverted microscope.

    • Sterile pipette tips and microcentrifuge tubes.

Experimental Workflow Diagram

MTT_Workflow A 1. Cell Seeding (5x10³ cells/well in 96-well plate) B 2. Incubation (24h at 37°C, 5% CO₂) A->B C 3. Compound Treatment (Add serial dilutions of This compound) B->C D 4. Treatment Incubation (24h, 48h, or 72h) C->D E 5. Add MTT Reagent (10-20 µL of 5 mg/mL stock) D->E F 6. MTT Incubation (2-4h at 37°C) E->F G 7. Solubilize Formazan (Add 150 µL DMSO) F->G H 8. Shake Plate (10-15 min, orbital shaker) G->H I 9. Read Absorbance (570 nm) H->I J 10. Data Analysis (Calculate % Viability and IC50) I->J

Caption: Workflow for determining IC50 using the MTT assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells for "vehicle control" (cells + DMSO) and "blank" (medium only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.

    • Each concentration should be tested in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (including controls and blanks).[8]

    • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[8]

    • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[4] A reference wavelength of 630 nm or higher can be used to reduce background noise.[6]

Data Analysis and Presentation

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • Correct Absorbance: Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Corrected OD = OD_sample - OD_blank

  • Calculate Percentage Viability:

    • % Viability = (Corrected OD_sample / Corrected OD_vehicle_control) x 100

IC50 Determination

The IC50 value is determined by plotting a dose-response curve.

  • Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) curve.[9][10]

  • The IC50 is the concentration of this compound that corresponds to 50% cell viability on this curve. Software such as GraphPad Prism or Microsoft Excel can be used for this analysis.[9][11]

Sample Data Table

The following table structure should be used to organize the experimental data.

Concentration (µM)Replicate 1 (OD 570nm)Replicate 2 (OD 570nm)Replicate 3 (OD 570nm)Mean OD (Corrected)Std. Dev.% Viability
0 (Control) 1.2541.2881.2711.2410.017100.0%
0.1 1.2111.2451.2301.1990.01796.6%
0.5 1.0981.1231.1051.0790.01387.0%
1.0 0.9550.9810.9630.9360.01375.4%
2.5 0.6120.6450.6330.6000.01748.3%
5.0 0.3540.3780.3600.3340.01226.9%
10.0 0.1890.2010.1950.1650.00613.3%
25.0 0.1150.1210.1180.0880.0037.1%
50.0 0.0980.1050.1010.0710.0045.7%
Blank 0.0800.0780.081---
Calculated IC50 ~2.4 µM

Associated Signaling Pathway

This compound has been identified as an inhibitor of the HIF-1 signaling pathway.[2][3] This pathway is crucial for tumor adaptation to hypoxic (low oxygen) environments, promoting angiogenesis, metastasis, and metabolic reprogramming.[12]

HIF1_Pathway stimulus stimulus protein protein complex complex inhibitor inhibitor gene gene process process Hypoxia Hypoxia (Low Oxygen) HIF1a_s HIF-1α Stabilization Hypoxia->HIF1a_s leads to HIF1_complex HIF-1 Complex (HIF-1α / HIF-1β) HIF1a_s->HIF1_complex dimerize HIF1b HIF-1β (Constitutively expressed) HIF1b->HIF1_complex dimerize HRE Binds to HRE (Hypoxia Response Element) in DNA HIF1_complex->HRE translocates to nucleus Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes activates Angiogenesis Angiogenesis, Metastasis, Survival Target_Genes->Angiogenesis Inhibitor This compound Inhibitor->HIF1_complex INHIBITS ACTIVATION

Caption: Inhibition of the HIF-1 signaling pathway by this compound.

References

Preparation of 7-Hydroxyneolamellarin A Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Hydroxyneolamellarin A is a marine-derived phenolic pyrrole that has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation.[1][2][3] HIF-1 is a critical transcription factor in cellular adaptation to low oxygen environments, a common feature of solid tumors. By inhibiting HIF-1, this compound can suppress downstream processes crucial for tumor progression, such as angiogenesis, by blocking the production of target genes like Vascular Endothelial Growth Factor (VEGF).[1][3] This makes it a valuable compound for research in oncology and drug development.

This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for use in cell-based assays.

Data Presentation

The biological activity and recommended concentrations for this compound are summarized below.

ParameterValueCell LineAssayReference
IC₅₀ (HIF-1 Activation) 1.9 µMT47D (Human Breast Cancer)Hypoxia-induced reporter assay[1][2][3]
Effective Concentration 10 µMT47D (Human Breast Cancer)Inhibition of HIF-1 activation (98%)[1]
Effective Concentration 10 µMT47D (Human Breast Cancer)Inhibition of secreted VEGF (87%)[1]
Ineffective Concentration 3 µMT47D (Human Breast Cancer)No significant inhibition of VEGF[1]

Materials and Equipment

  • This compound (powder)

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered in foil)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • -20°C and -80°C freezers for storage

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO. The molecular weight of this compound is required for accurate molarity calculations.

1. Pre-Preparation:

  • Bring the vial of this compound powder to room temperature before opening to prevent condensation.
  • Use fresh, anhydrous DMSO to avoid introducing water, which can affect compound solubility and stability.[4]

2. Calculation:

  • Determine the volume of DMSO needed. For example, to prepare a 10 mM stock solution from 1 mg of this compound (assuming a hypothetical Molecular Weight of 450.4 g/mol ):
  • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
  • Volume (µL) = (0.001 g / (0.010 mol/L * 450.4 g/mol )) * 1,000,000 = 222 µL

3. Dissolution:

  • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
  • Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
  • Visually inspect the solution against a light source to ensure there are no visible particles.
  • If dissolution is difficult, brief sonication or gentle warming in a 37°C water bath may be applied.[4]

4. Aliquoting and Storage:

  • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes.[5]
  • For short-term storage (up to 1 month), store aliquots at -20°C.[5]
  • For long-term storage (up to 6 months), store aliquots at -80°C.[5]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium for experimental use. It is critical to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%.[5]

1. Intermediate Dilution (Optional but Recommended):

  • A stepwise dilution can prevent the compound from precipitating out of solution.[5]
  • Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, to make a 200 µM intermediate solution, dilute the 10 mM stock 1:50 (e.g., 2 µL of stock into 98 µL of medium).

2. Final Working Solution:

  • Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your experiment.
  • Example: To prepare 2 mL of a 10 µM working solution from a 10 mM stock:
  • Use the formula: C₁V₁ = C₂V₂
  • (10,000 µM)(V₁) = (10 µM)(2000 µL)
  • V₁ = 2 µL of the 10 mM stock solution.
  • Add the calculated volume of the stock solution to your final volume of cell culture medium.
  • Mix gently by pipetting or inverting the tube.

3. Vehicle Control:

  • Prepare a vehicle control by adding the same volume of pure DMSO to the cell culture medium as was used to prepare the compound working solution. This ensures that any observed effects are due to the compound and not the solvent.[5]

Application Protocol: HIF-1 Activation Reporter Assay

This experimental protocol provides a workflow for assessing the inhibitory effect of this compound on HIF-1 transcriptional activity in T47D cells.

Workflow Diagram

G cluster_prep Preparation cluster_cell Cell Culture & Treatment cluster_assay Assay & Analysis prep_stock Prepare 10 mM Stock in DMSO (Protocol 1) prep_work Prepare Working Solutions (e.g., 1.9, 3, 10 µM) prep_stock->prep_work treat Treat cells with This compound prep_work->treat seed Seed T47D cells with HIF-1 reporter plasmid seed->treat induce Induce Hypoxia (1% O₂) treat->induce lyse Lyse cells induce->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data & Calculate IC₅₀ measure->analyze

Caption: Experimental workflow for HIF-1 reporter assay.

Methodology:

  • Cell Seeding: Seed T47D cells, previously transfected with a HIF-1 responsive luciferase reporter plasmid, into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 1.9, 10 µM) or a DMSO vehicle control.

  • Hypoxic Induction: Place the plates in a hypoxic chamber with 1% O₂ for 6-8 hours to induce HIF-1 activation. A parallel set of plates should be kept under normoxic conditions (21% O₂).

  • Cell Lysis: After incubation, remove the plates and lyse the cells according to the manufacturer's protocol for the luciferase assay system being used.

  • Data Acquisition: Measure the luminescence (luciferase activity) using a plate reader.

  • Analysis: Normalize the hypoxia-induced luciferase activity to the normoxic controls and plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Mechanism of Action: HIF-1 Signaling Pathway

This compound functions by preventing the activation of the HIF-1 transcription factor under hypoxic conditions.

Signaling Pathway Diagram

Caption: Inhibition of the HIF-1 signaling pathway.

Under normal oxygen (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase and subsequent degradation by the proteasome.[6] In low oxygen (hypoxia), this degradation is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This HIF-1 complex then binds to hypoxia-response elements in gene promoters, activating the transcription of target genes like VEGF.[6][7] this compound prevents this transcriptional activation.[1]

References

Application Notes and Protocols for Assessing the Purity and Stability of 7-Hydroxyneolamellarin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyneolamellarin A is a marine alkaloid belonging to the lamellarin class of compounds, which are known for their diverse and potent biological activities, including cytotoxic and anti-cancer properties. As with any potential therapeutic agent, rigorous assessment of purity and stability is paramount to ensure its quality, safety, and efficacy throughout the drug development process. These application notes provide detailed protocols for the determination of purity and the assessment of stability for this compound, drawing upon established analytical techniques for marine-derived natural products and adhering to International Council for Harmonisation (ICH) guidelines. The primary methods covered are High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis and stability-indicating assays, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of potential degradants.

Purity Assessment of this compound

The purity of a this compound sample is determined by quantifying the percentage of the main compound and identifying any related impurities. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A stability-indicating HPLC method is the cornerstone for purity assessment. This method should be able to separate this compound from its potential impurities and degradation products.

Table 1: HPLC Method Parameters for Purity Analysis of this compound

ParameterRecommended Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Elution 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm
Sample Preparation Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.

Experimental Protocol: HPLC Purity Assessment

  • Standard Preparation: Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in methanol. Prepare a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) for linearity assessment.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound test sample and dissolve it in 1.0 mL of methanol.

  • Chromatographic Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Determine the retention time of this compound from the reference standard chromatogram.

    • Calculate the area of the this compound peak and any impurity peaks in the sample chromatogram.

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of this compound peak / Total area of all peaks) x 100

Spectroscopic Confirmation of Identity

NMR and MS should be used to confirm the chemical structure of the main peak and to aid in the identification of any significant impurities.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, confirming the identity of this compound. The presence of unexpected signals may indicate impurities.

  • High-Resolution Mass Spectrometry (HRMS): Accurately determines the molecular weight and elemental composition, confirming the identity of the compound and providing molecular formulas for impurities.

Stability Assessment of this compound

Stability testing is crucial to determine the shelf-life of the drug substance and to identify potential degradation products. Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than accelerated stability testing.[1] These studies help to establish the degradation pathways and to demonstrate the specificity of the stability-indicating HPLC method.[1]

Forced Degradation Studies

Forced degradation studies should be conducted on a single batch of this compound.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 2: Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDurationAnalysis
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at 60°CHPLC-DAD, LC-MS
Base Hydrolysis 0.1 M NaOH2, 4, 8 hours at room temp.HPLC-DAD, LC-MS
Oxidative 3% H₂O₂24, 48, 72 hours at room temp.HPLC-DAD, LC-MS
Thermal Solid state at 80°C7, 14, 21 daysHPLC-DAD
Photolytic Solid state, exposure to UV (200 Wh/m²) and visible light (1.2 million lux hours)As per ICH Q1BHPLC-DAD

Experimental Protocol: Forced Degradation Study

  • Sample Preparation:

    • Hydrolysis and Oxidation: Prepare a 1 mg/mL solution of this compound in methanol. For each stress condition, mix equal volumes of the drug solution and the stress agent (e.g., 1 mL of drug solution + 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl).

    • Thermal and Photolytic: Use the solid drug substance.

  • Stress Application: Expose the samples to the conditions outlined in Table 2. At each time point, withdraw an aliquot.

  • Neutralization (for hydrolytic samples): Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Use LC-MS to identify the mass of the degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Determine the retention times and peak areas of any degradation products.

    • Assess the peak purity of the this compound peak in the presence of its degradation products using a Diode Array Detector.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted according to ICH Q1A(R2) guidelines.[2]

Table 3: ICH Conditions for Long-Term and Accelerated Stability Testing

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Experimental Protocol: Formal Stability Study

  • Protocol Design: Establish a stability protocol that includes the number of batches to be tested (minimum of three primary batches), the container closure system, storage conditions, and testing frequency.[2]

  • Sample Storage: Store the this compound samples in controlled environment chambers under the conditions specified in Table 3.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.

  • Analysis: At each time point, test the samples for purity, appearance, and any other relevant physical or chemical properties using the validated HPLC method.

  • Data Evaluation: Evaluate the data to establish a re-test period or shelf life for this compound.

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolve in Methanol (1 mg/mL) Sample->Dissolution HPLC HPLC-DAD Analysis Dissolution->HPLC Quantitative NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Qualitative MS Mass Spectrometry (HRMS) Dissolution->MS Qualitative Purity_Calc Calculate % Purity (Area Normalization) HPLC->Purity_Calc Impurity_ID Identify Impurities HPLC->Impurity_ID Structure_Confirm Confirm Structure NMR->Structure_Confirm MS->Impurity_ID MS->Structure_Confirm Purity_Report Purity Report Purity_Calc->Purity_Report Impurity_ID->Purity_Report Structure_Confirm->Purity_Report

Caption: Workflow for Purity Assessment of this compound.

Stability_Assessment_Workflow cluster_forced Forced Degradation Study API_Batch This compound (Single Batch) Acid Acid Hydrolysis API_Batch->Acid Base Base Hydrolysis API_Batch->Base Oxidative Oxidation (H₂O₂) API_Batch->Oxidative Thermal Thermal Stress API_Batch->Thermal Photo Photolytic Stress API_Batch->Photo Formal_Stability Formal Stability Studies (ICH Q1A) API_Batch->Formal_Stability Analysis Stability-Indicating HPLC-DAD & LC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradation Products Establish Degradation Pathways Validate HPLC Method Analysis->Results Results->Formal_Stability Inform Study Design Shelf_Life Determine Shelf-Life & Storage Conditions Formal_Stability->Shelf_Life

Caption: Workflow for Stability Assessment of this compound.

References

Application of 7-Hydroxyneolamellarin A in Hypoxia-Induced Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia, a condition of low oxygen tension, is a hallmark of the tumor microenvironment and is intricately linked to cancer progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF). Consequently, inhibiting the HIF-1α signaling pathway presents a promising strategy for cancer therapy.

7-Hydroxyneolamellarin A, a natural product derived from the marine sponge Dendrilla nigra, has emerged as a potent inhibitor of HIF-1α.[1] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in hypoxia-induced models, both in vitro and in vivo.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by attenuating the accumulation of the HIF-1α protein under hypoxic conditions. This, in turn, inhibits the transcriptional activity of HIF-1α and reduces the expression of its downstream target genes, most notably VEGF.[1] The reduction in VEGF levels can subsequently suppress tumor angiogenesis, a critical process for tumor growth and metastasis. Studies have shown that this compound inhibits the HIF-1 signaling pathway in various cancer cell lines, including HeLa, MCF-7, and 4T1, with low cytotoxicity.[1]

Figure 1: Mechanism of this compound in inhibiting the HIF-1α pathway.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayConcentration (µM)Incubation TimeResultReference
HeLa, MCF-7, 4T1HIF-1α Protein Levels0, 50, 100, 15012 hoursDose-dependent decrease in HIF-1α protein levels.[1]
HeLaVEGF mRNA Levels0 - 10012 hoursDose-dependent reduction in VEGF mRNA levels.[1]
HeLaCell Migration & Invasion0 - 5036 hoursInhibition of cell migration and invasion.[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer Cell LineTreatmentDosing ScheduleResultReference
BALB/c mice4T1 xenografts15 mg/kg this compound (i.v.)Every 2 days for 16 daysInhibition of tumor growth.[1]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the application of this compound in hypoxia-induced models.

Experimental_Workflow Start Start: Cancer Cell Culture Hypoxia Induce Hypoxia (Hypoxic Chamber or CoCl2) Start->Hypoxia In_Vivo_Study In Vivo Study Start->In_Vivo_Study Treatment Treat with this compound Hypoxia->Treatment In_Vitro_Assays In Vitro Assays Treatment->In_Vitro_Assays Western_Blot Western Blot (HIF-1α) In_Vitro_Assays->Western_Blot qPCR qRT-PCR (VEGF mRNA) In_Vitro_Assays->qPCR Migration_Invasion Migration/Invasion Assay In_Vitro_Assays->Migration_Invasion Analysis Data Analysis & Interpretation Western_Blot->Analysis qPCR->Analysis Migration_Invasion->Analysis Xenograft Establish Xenograft Model In_Vivo_Study->Xenograft In_Vivo_Treatment In Vivo Treatment Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Tumor_Measurement->Analysis

Figure 2: General experimental workflow for evaluating this compound.
Protocol 1: In Vitro Hypoxia Induction and Treatment

This protocol describes how to induce hypoxic conditions in cultured cancer cells and treat them with this compound.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, 4T1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Hypoxia chamber (e.g., modular incubator chamber) or Cobalt Chloride (CoCl₂)

  • Sterile cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in appropriate cell culture plates and allow them to adhere and grow to 70-80% confluency.

  • Hypoxia Induction:

    • Method A: Hypoxic Chamber: Place the cell culture plates in a hypoxic chamber. Flush the chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 5-10 minutes to displace the ambient air. Seal the chamber and incubate at 37°C for the desired duration (e.g., 12-24 hours).

    • Method B: Chemical Induction: Prepare a fresh stock solution of CoCl₂ in sterile water. Add CoCl₂ to the cell culture medium to a final concentration of 100-150 µM. Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for the desired duration (e.g., 12-24 hours).

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in the cell culture medium from the stock solution.

    • For cells under hypoxic conditions, add the diluted compound to the medium.

    • Include a vehicle control (DMSO) for comparison.

    • Incubate the cells for the specified time as indicated in the data tables (e.g., 12, 36 hours).

Protocol 2: Western Blot for HIF-1α Protein Levels

This protocol details the detection of HIF-1α protein levels in cell lysates by Western blotting.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-HIF-1α

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • ECL detection reagent

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for VEGF mRNA Levels

This protocol outlines the quantification of VEGF mRNA expression.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for VEGF and a housekeeping gene (e.g., GAPDH, β-actin)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, cDNA, and specific primers for VEGF and the housekeeping gene.

    • Run the reaction on a qRT-PCR instrument.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of VEGF mRNA, normalized to the housekeeping gene.

Protocol 4: Transwell Migration and Invasion Assay

This protocol is for assessing the effect of this compound on cancer cell migration and invasion.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol, crystal violet)

Procedure:

  • Preparation of Inserts: For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

  • Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate the plates for an appropriate time (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain them with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Protocol 5: In Vivo Xenograft Tumor Model

This protocol describes the establishment of a xenograft mouse model to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cancer cells (e.g., 4T1)

  • Matrigel (optional)

  • Sterile syringes and needles

  • This compound formulation for intravenous (i.v.) injection

Procedure:

  • Cell Preparation: Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to enhance tumor formation).

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg, i.v.) or vehicle control according to the specified schedule.

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the treatment period. At the end of the study, excise the tumors and weigh them.

Conclusion

This compound is a promising HIF-1α inhibitor with demonstrated efficacy in various in vitro and in vivo hypoxia-induced cancer models. The protocols and data presented in this document provide a comprehensive guide for researchers to further investigate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel anti-cancer strategies targeting the hypoxic tumor microenvironment.

References

Application Notes and Protocols for Screening 7-Hydroxyneolamellarin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and implementing cell-based assays to screen for the activity of 7-Hydroxyneolamellarin A, a known inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) activation. The following protocols are designed to assess the compound's efficacy in modulating the HIF-1 signaling pathway and its downstream effects on cancer cell biology.

Introduction

This compound is a marine-derived natural product that has demonstrated potential as an anti-cancer agent. Its primary mechanism of action involves the inhibition of HIF-1, a transcription factor that plays a central role in tumor adaptation to hypoxic environments, promoting angiogenesis, cell survival, and metastasis.[1][2][3] This document outlines a series of cell-based assays to characterize the biological activity of this compound and similar compounds.

Key Applications

  • Primary Screening: High-throughput screening of compound libraries for inhibitors of HIF-1 activation.

  • Secondary Screening: Characterization of lead compounds for their effects on downstream targets of HIF-1, such as Vascular Endothelial Growth Factor (VEGF).

  • Mechanism of Action Studies: Elucidation of the cellular pathways affected by this compound, including angiogenesis, cell viability, apoptosis, and cell cycle progression.

Signaling Pathway Overview

The diagram below illustrates the central role of HIF-1 in the cellular response to hypoxia and the proposed point of intervention for this compound. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including VEGF, leading to their transcription. This compound is hypothesized to inhibit the activation of this pathway.

HIF1_Signaling_Pathway HIF-1 Signaling Pathway and Inhibition by this compound Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation Nuclear Translocation of HIF-1α HIF1a_stabilization->HIF1a_translocation HIF1_dimerization HIF-1α/HIF-1β Dimerization HIF1a_translocation->HIF1_dimerization HRE_binding Binding to HRE HIF1_dimerization->HRE_binding VEGF_transcription VEGF Gene Transcription HRE_binding->VEGF_transcription VEGF_secretion VEGF Secretion VEGF_transcription->VEGF_secretion Angiogenesis Angiogenesis VEGF_secretion->Angiogenesis Seven_HNA This compound Seven_HNA->HIF1a_stabilization

Caption: HIF-1 Signaling Pathway and Inhibition.

Experimental Protocols

The following section provides detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound.

HIF-1α Reporter Gene Assay

This assay quantitatively measures the transcriptional activity of HIF-1. A reporter cell line containing a luciferase gene under the control of a promoter with multiple HREs is utilized.

Experimental Workflow:

Reporter_Assay_Workflow HIF-1α Reporter Gene Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed_cells Seed HRE-reporter cells in 96-well plate Add_compound Add this compound (or other test compounds) Seed_cells->Add_compound Induce_hypoxia Induce Hypoxia (e.g., 1% O2 or CoCl2) Add_compound->Induce_hypoxia Lyse_cells Lyse cells Induce_hypoxia->Lyse_cells Add_luciferin Add Luciferin Substrate Lyse_cells->Add_luciferin Measure_luminescence Measure Luminescence Add_luciferin->Measure_luminescence

References

Synthetic Strategies for 7-Hydroxyneolamellarin A Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-Hydroxyneolamellarin A analogues, a class of marine alkaloids with promising therapeutic potential. The core structure of these compounds is the pyrrolo[2,1-a]isoquinoline scaffold, and various synthetic strategies have been developed to access this privileged heterocyclic system. This guide will focus on established methods, including the Bischler-Napieralski and Pictet-Spengler reactions for the construction of the isoquinoline core, followed by pyrrole ring formation and final functionalization.

Introduction to this compound

This compound is a naturally occurring marine alkaloid isolated from the sponge Dendrilla nigra. It belongs to the neolamellarin family, which are derivatives of the more widely known lamellarins. Structurally, it features a 1,2-diaryl-substituted pyrrolo[2,1-a]isoquinoline core with a hydroxyl group at the C7 position. This class of compounds has garnered significant interest due to its diverse biological activities, including potent anticancer properties. The pyrrolo[2,1-a]isoquinoline scaffold is a key pharmacophore, and the development of synthetic routes to access analogues of this compound is crucial for structure-activity relationship (SAR) studies and the discovery of new drug candidates.

Synthetic Approaches

The synthesis of this compound analogues can be approached in a convergent manner, typically involving the preparation of a substituted isoquinoline precursor and a diarylpyrrole moiety, followed by their coupling and final modifications. Key reactions in this process include the Bischler-Napieralski or Pictet-Spengler reactions for the isoquinoline ring system and various methods for the pyrrole ring construction.

I. Synthesis of the Isoquinoline Core

The isoquinoline core is a fundamental building block. Two classical and effective methods for its synthesis are the Bischler-Napieralski and Pictet-Spengler reactions.

A. Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2][3][4] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.

dot

Bischler_Napieralski cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Amide β-(3-hydroxy-4-methoxyphenyl)ethylamide Reagents 1. POCl₃, Toluene, Reflux 2. Pd/C, Toluene, Reflux (Oxidation) Amide->Reagents Cyclization & Oxidation Isoquinoline 7-Hydroxy-6-methoxyisoquinoline Reagents->Isoquinoline

Caption: Bischler-Napieralski reaction workflow for isoquinoline synthesis.

Protocol 1: Synthesis of 7-Hydroxy-6-methoxyisoquinoline via Bischler-Napieralski Reaction

Materials:

  • N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • 10% Palladium on carbon (Pd/C)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Cyclization: To a solution of N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide (1.0 eq) in dry toluene (10 mL/mmol), add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with saturated sodium bicarbonate solution until pH 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Oxidation: Dissolve the crude dihydroisoquinoline in toluene (15 mL/mmol) and add 10% Pd/C (10 mol%).

  • Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter through a pad of Celite®, and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 7-hydroxy-6-methoxyisoquinoline.

B. Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[5][6][7][8][9] Subsequent oxidation yields the isoquinoline.

Pictet_Spengler cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Amine 3-Hydroxy-4-methoxyphenethylamine Reagents 1. TFA, CH₂Cl₂, RT 2. DDQ, Toluene, Reflux (Oxidation) Amine->Reagents Aldehyde Glyoxal derivative Aldehyde->Reagents Condensation & Cyclization Isoquinoline 7-Hydroxy-6-methoxyisoquinoline Reagents->Isoquinoline

Caption: Final assembly via 1,3-dipolar cycloaddition.

Protocol 3: Synthesis of a this compound Analogue via 1,3-Dipolar Cycloaddition

Materials:

  • 7-Hydroxy-6-methoxyisoquinoline

  • 2-Bromo-1-(4-methoxyphenyl)ethan-1-one

  • 1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)acetylene

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous acetonitrile

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Ylide Formation and Cycloaddition: To a solution of 7-hydroxy-6-methoxyisoquinoline (1.0 eq) and 1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)acetylene (1.1 eq) in anhydrous acetonitrile (20 mL/mmol), add 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.2 eq) and sodium bicarbonate (3.0 eq).

  • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the isoquinolinium ylide.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound analogue.

Data Presentation

The following tables summarize representative quantitative data for the key reaction types involved in the synthesis of pyrrolo[2,1-a]isoquinoline derivatives, based on literature reports.

Table 1: Representative Yields for Bischler-Napieralski Reaction

Entryβ-Arylethylamide SubstrateDehydrating AgentSolventTemperatureYield (%)Reference
1N-(Phenethyl)acetamidePOCl₃TolueneReflux75-85[1][3]
2N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃AcetonitrileReflux80-90[10]
3N-(Phenethyl)formamideP₂O₅TolueneReflux60-70[2]

Table 2: Representative Yields for Pictet-Spengler Reaction

| Entry | β-Arylethylamine Substrate | Carbonyl Component | Acid Catalyst | Solvent | Temperature | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Tryptamine | Acetaldehyde | TFA | CH₂Cl₂ | RT | 85-95 | [5][8]| | 2 | Phenethylamine | Formaldehyde | HCl | H₂O | Reflux | 70-80 | [9]| | 3 | Dopamine | Acetaldehyde | H₂SO₄ | H₂O | RT | 65-75 | [6]|

Table 3: Representative Yields for 1,3-Dipolar Cycloaddition

| Entry | Isoquinoline | α-Halo Ketone | Dipolarophile | Base | Solvent | Temperature | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Isoquinoline | Phenacyl bromide | Dimethyl acetylenedicarboxylate | Et₃N | Toluene | Reflux | 60-75 | [11]| | 2 | 6,7-Dimethoxyisoquinoline | 2-Bromoacetophenone | Ethyl propiolate | NaHCO₃ | Acetonitrile | Reflux | 55-70 | [11]| | 3 | Isoquinoline | 2-Bromo-1-(4-nitrophenyl)ethanone | N-Phenylmaleimide | K₂CO₃ | DMF | 80 °C | 70-85 | [12]|

Conclusion

The synthetic strategies outlined in this document provide a robust framework for the preparation of this compound analogues. The choice of a specific route may depend on the availability of starting materials and the desired substitution pattern on the final molecule. The provided protocols offer detailed experimental procedures for the key transformations, and the data tables serve as a useful reference for expected yields. These methods will be invaluable to researchers in medicinal chemistry and drug discovery who are focused on exploring the therapeutic potential of this important class of marine natural products. Further optimization of reaction conditions may be necessary for specific substrates to achieve higher yields and purity.

References

Troubleshooting & Optimization

improving solubility of 7-Hydroxyneolamellarin A for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 7-Hydroxyneolamellarin A for cell culture experiments.

Troubleshooting Guide

Q1: My this compound is not dissolving in my cell culture medium. What should I do?

A1: this compound, like many complex organic molecules, is expected to have low solubility in aqueous solutions like cell culture media. Direct dissolution in media is generally not recommended. The standard procedure is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into the cell culture medium to the final desired concentration.

Q2: I observed precipitation after adding my this compound stock solution to the cell culture medium. How can I prevent this?

A2: Precipitation upon dilution of a hydrophobic compound's stock solution into an aqueous medium is a common issue. Here are several steps you can take to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment. It's possible that the concentration you are trying to achieve exceeds its solubility limit in the final cell culture medium.

  • Reduce the percentage of organic solvent: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. If your stock solution is not concentrated enough, you may be adding too large a volume to your media. Try preparing a more concentrated stock solution.

  • Use a different solvent for your stock solution: While DMSO is a common choice, other solvents or co-solvents might improve solubility.[1] Consider using ethanol, or a mixture of solvents. However, always check the compatibility of the solvent with your specific cell line and experimental setup.

  • Employ solubilizing agents: For particularly challenging compounds, consider the use of solubilizing agents. These can include:

    • Surfactants: Non-ionic surfactants like Tween® 80 or Tween® 20 can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[1]

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.[2]

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of media, try adding it to a smaller volume of serum-containing media first. The proteins in the serum can sometimes help to stabilize the compound. Then, add this mixture to the rest of the media.

Below is a workflow to guide you through the process of preparing this compound for cell culture experiments.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution in Cell Culture Medium cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in appropriate organic solvent (e.g., DMSO) weigh->dissolve add_stock Add stock solution to medium (final solvent conc. <0.5%) dissolve->add_stock prepare_media Prepare cell culture medium prepare_media->add_stock mix Mix thoroughly add_stock->mix observe Observe for precipitation mix->observe no_precipitate No Precipitation: Proceed with experiment observe->no_precipitate precipitate Precipitation Occurs observe->precipitate options Try one of the following: - Lower final concentration - Use alternative solvent - Use solubilizing agent precipitate->options

A workflow for preparing and troubleshooting this compound solutions.

Solvent Selection Guide

The choice of solvent to prepare a stock solution of this compound is critical. The ideal solvent will dissolve the compound at a high concentration, be miscible with cell culture media, and have low cytotoxicity at the final working concentration.

SolventRecommended Starting ConcentrationMaximum Recommended Final Concentration in MediaNotes
DMSO 1-10 mM< 0.5% (v/v)Most common solvent for hydrophobic compounds. Can have cellular effects at higher concentrations.
Ethanol 1-10 mM< 0.5% (v/v)Can be more volatile than DMSO. Ensure it is sterile.
DMF 1-10 mM< 0.1% (v/v)Higher potential for cytotoxicity than DMSO or ethanol. Use with caution.
PEG 400 VariesVariesA polyethylene glycol that can act as a co-solvent to improve solubility.[1]

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for this compound?

A: Based on general practices for similar hydrophobic compounds, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions.[1]

Q: At what temperature should I store the this compound stock solution?

A: Stock solutions in organic solvents should generally be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Q: Is this compound light-sensitive?

Q: How does this compound exert its biological effects?

A: this compound has been shown to inhibit the activation of Hypoxia-Inducible Factor-1 (HIF-1).[3][4][5] HIF-1 is a transcription factor that plays a crucial role in the cellular response to low oxygen conditions (hypoxia) and is implicated in tumor growth and angiogenesis.[6] By inhibiting HIF-1, this compound can suppress the production of downstream targets like Vascular Endothelial Growth Factor (VEGF).[4][5]

signaling_pathway Hypoxia Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_activation HIF-1 Activation HIF1a_stabilization->HIF1_activation VEGF_production VEGF Production & Angiogenesis HIF1_activation->VEGF_production Compound This compound Compound->Inhibition Inhibition->HIF1_activation

Inhibitory action of this compound on the HIF-1 signaling pathway.

References

Technical Support Center: Optimizing 7-Hydroxyneolamellarin A for HIF-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 7-Hydroxyneolamellarin A as a HIF-1 inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit HIF-1?

A1: this compound is a natural product that acts as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1] It functions by attenuating the accumulation of the HIF-1α protein under hypoxic conditions.[1] This, in turn, inhibits the transcriptional activity of HIF-1, leading to a reduction in the expression of its downstream target genes, such as Vascular Endothelial Growth Factor (VEGF).[1] The inhibitory mechanism may not be dependent on reducing HIF-1α transcription, translation, or protein degradation.

Q2: What is the recommended concentration range for this compound?

A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. Based on available data, a concentration range of 0-150 µM has been used in cell lines such as HeLa, MCF-7, and 4T1 cells to inhibit the HIF-1 signaling pathway with low cytotoxicity.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q3: How can I determine the optimal concentration of this compound for my specific cell line?

A3: To determine the optimal concentration, you should perform a dose-response study. This involves treating your cells with a range of this compound concentrations and then measuring the effect on a relevant biological endpoint. Key assays for this include:

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, CCK-8): To determine the concentration range that is not toxic to the cells.

  • Western Blot for HIF-1α: To directly measure the inhibition of HIF-1α protein accumulation.

  • ELISA for VEGF: To quantify the reduction in a key downstream target of HIF-1.

Q4: How quickly is HIF-1α degraded, and how can I prevent this during sample preparation?

A4: HIF-1α is a highly unstable protein with a very short half-life of about 5 minutes under normoxic conditions, as it is rapidly targeted for proteasomal degradation.[2] Proper and rapid sample preparation is therefore critical. To prevent degradation, it is recommended to lyse cells quickly on ice, directly in a lysis buffer containing a cocktail of protease and phosphatase inhibitors.[3][4] For Western blotting, some protocols suggest lysing cells directly in Laemmli sample buffer.[5] Performing the lysis steps within a hypoxic chamber can also help to stabilize HIF-1α.[3]

Data Presentation

Table 1: Reported Effective Concentrations of this compound

Cell Line(s)Concentration Range (µM)Incubation TimeObserved EffectReference
HeLa, MCF-7, 4T10 - 15012 hoursInhibition of HIF-1 signaling pathway with low cytotoxicity.[1]
HeLa0 - 10012 hoursDose-dependent reduction of VEGF mRNA levels.[1]
HeLa0 - 5036 hoursInhibition of cell migration, invasion, and proliferation.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound to establish a non-toxic working concentration range.

Materials:

  • 96-well plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[6]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for HIF-1α Protein Levels

This protocol is to determine the effect of this compound on HIF-1α protein accumulation under hypoxic conditions.

Materials:

  • 6-well plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂, DFO)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (7.5% acrylamide is recommended)[5]

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Loading control primary antibody (e.g., β-actin, α-tubulin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for a predetermined time.

  • Induce hypoxia by placing the cells in a hypoxic chamber (1% O₂) or by adding a chemical inducer for 4-6 hours.

  • Crucial Step: Work quickly to prevent HIF-1α degradation. Place the plate on ice, aspirate the medium, and wash once with ice-cold PBS.[4]

  • Add ice-cold lysis buffer with inhibitors to each well, scrape the cells, and collect the lysate.[4]

  • Centrifuge the lysates at 4°C to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.[2]

  • Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[5]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.[5]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again and add ECL detection reagent.[5]

  • Visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

ELISA for Secreted VEGF

This protocol is for quantifying the effect of this compound on the secretion of the HIF-1 target gene product, VEGF.

Materials:

  • 24-well plates

  • Cells of interest

  • Complete culture medium

  • This compound

  • Hypoxia induction method

  • Human VEGF ELISA kit (follow manufacturer’s instructions)

  • Microplate reader

Procedure:

  • Seed cells in 24-well plates and allow them to adhere.

  • Treat the cells with different concentrations of this compound.

  • Induce hypoxia for the desired duration (e.g., 12-24 hours).

  • Collect the cell culture supernatant, which contains the secreted VEGF.

  • Centrifuge the supernatant to remove any cells or debris.[9]

  • Perform the VEGF ELISA on the collected supernatants according to the kit manufacturer's protocol.[10][11][12][13] This typically involves:

    • Adding samples and standards to a pre-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance.

  • Calculate the concentration of VEGF in each sample based on the standard curve.

Mandatory Visualizations

HIF1_Signaling_Pathway Hypoxia Hypoxia (Low O2) PHDs_FIH PHDs / FIH-1 (Prolyl/Asparaginyl Hydroxylases) Hypoxia->PHDs_FIH Inhibits Normoxia Normoxia (Normal O2) Normoxia->PHDs_FIH Activates HIF1a HIF-1α PHDs_FIH->HIF1a Hydroxylates pVHL pVHL (E3 Ubiquitin Ligase) HIF1a->pVHL Proteasome Proteasomal Degradation HIF1a->Proteasome Degraded HIF1_Complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1_Complex Stabilizes & Dimerizes with pVHL->HIF1a HIF1b HIF-1β (ARNT) (Constitutively Expressed) HIF1b->HIF1_Complex HRE HRE (Hypoxia Response Element) in DNA HIF1_Complex->HRE Binds to p300_CBP p300/CBP (Co-activators) p300_CBP->HRE Co-activates Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Initiates Seven_OH_NeoA This compound Seven_OH_NeoA->HIF1a Inhibits Accumulation

Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions, and the point of inhibition by this compound.

Experimental_Workflow Start Start: Optimize this compound Concentration Dose_Response 1. Dose-Response & Cytotoxicity (MTT Assay) Start->Dose_Response Select_Concentrations 2. Select Non-Toxic Concentrations for Further Experiments Dose_Response->Select_Concentrations Hypoxia_Treatment 3. Cell Treatment & Hypoxia Induction Select_Concentrations->Hypoxia_Treatment Sample_Collection 4. Sample Collection (Cell Lysates & Supernatants) Hypoxia_Treatment->Sample_Collection Western_Blot 5a. Western Blot for HIF-1α (Analyze Lysates) Sample_Collection->Western_Blot ELISA 5b. ELISA for VEGF (Analyze Supernatants) Sample_Collection->ELISA Data_Analysis 6. Data Analysis & Determination of Optimal Concentration Western_Blot->Data_Analysis ELISA->Data_Analysis

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No/Weak HIF-1α band on Western Blot 1. Rapid protein degradation: HIF-1α has a very short half-life in the presence of oxygen.[2]2. Insufficient hypoxia induction: The oxygen level was not low enough or the duration was too short.3. Low protein load: Not enough total protein was loaded onto the gel.[2]4. Inefficient nuclear extraction: HIF-1α translocates to the nucleus upon stabilization.[5]5. Antibody issues: Primary antibody may not be sensitive enough or used at a suboptimal dilution.1. Lyse cells very quickly on ice with lysis buffer containing protease/phosphatase inhibitors.[4] Consider lysing directly in the culture dish.[4]2. Ensure your hypoxia chamber reaches ≤1% O₂. Use a positive control like CoCl₂ (100-150 µM) or DFO (100 µM) to confirm induction conditions.[5]3. Load at least 20-50 µg of total protein per lane.[2]4. Consider performing a nuclear extraction to enrich for HIF-1α.[5]5. Use a validated antibody for HIF-1α detection. Perform a titration to find the optimal antibody concentration. Incubate overnight at 4°C.[5]
High background on Western Blot 1. Insufficient blocking: The membrane was not blocked properly.2. Antibody concentration too high: Primary or secondary antibody concentrations are excessive.3. Insufficient washing: Wash steps were not long or frequent enough.1. Block for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.[5]2. Further dilute your primary and secondary antibodies.3. Increase the number and duration of washes with TBST (e.g., 3 x 10 minutes).
High variability in ELISA results 1. Pipetting errors: Inconsistent volumes of samples, standards, or reagents.2. Incomplete washing: Residual reagents can interfere with subsequent steps.3. Bubbles in wells: Bubbles can interfere with the absorbance reading.1. Use calibrated pipettes and change tips for each sample and standard. Ensure thorough mixing of reagents before use.[11]2. Wash wells thoroughly according to the kit protocol. Tap the plate on absorbent paper to remove residual buffer after the final wash.[10]3. Be careful to avoid introducing bubbles when adding reagents. If bubbles are present, gently pop them with a clean pipette tip before reading.
Unexpected cytotoxicity with this compound 1. Cell line sensitivity: The specific cell line being used may be more sensitive to the compound.2. Incorrect solvent concentration: The final concentration of the solvent (e.g., DMSO) may be too high.1. Perform a thorough dose-response curve starting from a very low concentration to determine the IC50 value for your specific cell line.[14]2. Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is at a non-toxic level (typically <0.5%).

References

Technical Support Center: 7-Hydroxyneolamellarin A in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 7-Hydroxyneolamellarin A in cancer cell treatment protocols. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

A1: this compound is a marine natural product isolated from the sponge Dendrilla nigra. Its primary anticancer mechanism of action is the inhibition of the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[1] Under hypoxic (low oxygen) conditions, which are common in solid tumors, HIF-1α promotes the transcription of genes involved in key cancer progression processes such as angiogenesis, metastasis, and metabolic reprogramming.[2] this compound attenuates the accumulation of the HIF-1α protein, which in turn inhibits the transcriptional activity of its target genes, including vascular endothelial growth factor (VEGF).[1][2]

Q2: In which cancer cell lines has this compound shown activity?

A2: this compound has demonstrated inhibitory effects on the HIF-1 signaling pathway in several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and 4T1 (murine breast cancer).[1] It has been shown to reduce VEGF mRNA levels in HeLa cells and inhibit their migration, invasion, and proliferation.[1] An in vivo study using a 4T1 xenograft model in mice also showed that this compound can inhibit tumor growth.[1]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]

Q4: What is the stability of this compound in cell culture?

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound Precipitation in Culture Medium - The final concentration of this compound exceeds its solubility in the medium. - The final DMSO concentration is too low to maintain solubility.- Ensure the final DMSO concentration is between 0.1% and 0.5%. - Prepare fresh dilutions from the DMSO stock for each experiment. - Visually inspect the medium for any signs of precipitation after adding the compound. - If precipitation persists, consider reducing the final concentration of the compound.
High Variability in Experimental Results - Inconsistent cell seeding density. - Variation in the duration of compound treatment. - Degradation of the compound in the stock solution.- Use a consistent cell seeding protocol and ensure a uniform cell monolayer before treatment. - Standardize the incubation time with this compound. - Aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C.
No Inhibition of HIF-1α or Downstream Targets (e.g., VEGF) - The cells were not sufficiently hypoxic. - The concentration of this compound is too low. - The treatment duration is too short. - The compound has degraded.- Verify the hypoxic conditions in your incubator or chamber using an oxygen sensor or a hypoxia indicator. - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Optimize the treatment duration; typically, 12-24 hours is sufficient to observe effects on HIF-1α. - Use a fresh aliquot of the compound.
Unexpected Cytotoxicity at Low Concentrations - The cell line is particularly sensitive to the compound. - Potential off-target effects.- Perform a cytotoxicity assay (e.g., MTT or resazurin) to determine the IC50 value for your specific cell line. - Use concentrations well below the cytotoxic range for mechanism-of-action studies. - Consider that lamellarins can have other cellular targets, such as topoisomerase I, which could contribute to cytotoxicity.[5]

Data Presentation

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeAssayEndpointResultReference
T47DHuman Breast CancerHIF-1 Activation ReporterHIF-1 InhibitionIC50 = 1.9 µM[6]
HeLaHuman Cervical CancerCytotoxicityCell ViabilityLow cytotoxicity up to 150 µM[1]
MCF-7Human Breast CancerCytotoxicityCell ViabilityLow cytotoxicity up to 150 µM[1]
4T1Murine Breast CancerCytotoxicityCell ViabilityLow cytotoxicity up to 150 µM[1]
HeLaHuman Cervical CancerqRT-PCRVEGF mRNA levelsDose-dependent reduction[1]
HeLaHuman Cervical CancerCell-based assaysMigration, Invasion, ProliferationInhibition at concentrations up to 50 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Experiments
  • Stock Solution Preparation:

    • Dissolve this compound powder in sterile DMSO to prepare a 10 mM stock solution.

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to prevent solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: HIF-1α Inhibition Assay (Western Blot)
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 6 hours).

  • Induction of Hypoxia:

    • Place the plates in a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 12-18 hours. Include a normoxic control plate.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control.

Protocol 4: VEGF Secretion Assay (ELISA)
  • Cell Seeding and Treatment under Hypoxia:

    • Follow steps 1 and 2 from Protocol 3.

    • After the treatment and hypoxia induction period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • ELISA Assay:

    • Perform the ELISA for human VEGF according to the manufacturer's instructions.

    • Briefly, add the collected supernatants and VEGF standards to the wells of an antibody-coated microplate.

    • Incubate, wash, and add the detection antibody.

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Calculate the concentration of VEGF in the samples based on the standard curve.

    • Normalize the VEGF concentration to the cell number or total protein content of the corresponding cell lysates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Hypoxia cluster_assays Downstream Assays prep_compound Prepare this compound Stock Solution (10 mM in DMSO) treat_cells Treat Cells with This compound prep_compound->treat_cells seed_cells Seed Cancer Cells (e.g., HeLa, MCF-7) seed_cells->treat_cells induce_hypoxia Induce Hypoxia (1% O2) treat_cells->induce_hypoxia mtt_assay Cytotoxicity Assay (MTT) induce_hypoxia->mtt_assay wb_assay HIF-1α Protein Level (Western Blot) induce_hypoxia->wb_assay elisa_assay VEGF Secretion (ELISA) induce_hypoxia->elisa_assay migration_assay Cell Functional Assays (Migration, Invasion) induce_hypoxia->migration_assay

Caption: Experimental workflow for this compound treatment.

hif1_pathway Hypoxia Hypoxia (Low O2) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_dimerization HIF-1α / HIF-1β Dimerization HIF1a_stabilization->HIF1_dimerization HRE_binding Binding to HRE (Hypoxia Response Element) HIF1_dimerization->HRE_binding Gene_transcription Target Gene Transcription HRE_binding->Gene_transcription VEGF VEGF Gene_transcription->VEGF Metabolism Metabolic Adaptation Gene_transcription->Metabolism Metastasis Metastasis Gene_transcription->Metastasis Angiogenesis Angiogenesis VEGF->Angiogenesis Compound This compound Compound->HIF1a_stabilization Inhibits

Caption: Simplified HIF-1α signaling pathway and the inhibitory action of this compound.

troubleshooting_logic Start No HIF-1α Inhibition Observed Check_Hypoxia Is Hypoxia Confirmed? Start->Check_Hypoxia No1 No Check_Hypoxia->No1 Yes1 Yes Check_Hypoxia->Yes1 Check_Concentration Is Compound Concentration Optimal? No2 No Check_Concentration->No2 Yes2 Yes Check_Concentration->Yes2 Check_Duration Is Treatment Duration Sufficient? No3 No Check_Duration->No3 Yes3 Yes Check_Duration->Yes3 Check_Compound Is Compound Stock Viable? Success Inhibition Observed Check_Compound->Success No4 No Check_Compound->No4 No1->Check_Hypoxia Verify Hypoxia Induction Yes1->Check_Concentration No2->Check_Concentration Perform Dose- Response Yes2->Check_Duration No3->Check_Duration Optimize Incubation Time Yes3->Check_Compound No4->Check_Compound Use Fresh Aliquot

Caption: Troubleshooting decision tree for lack of HIF-1α inhibition.

References

Technical Support Center: Overcoming In Vitro Resistance to 7-Hydroxyneolamellarin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 7-Hydroxyneolamellarin A in their in vitro experiments.

General Information

This compound is a marine-derived compound that has demonstrated potential as an antitumor agent. Its primary mechanism of action is the inhibition of Hypoxia-Inducible Factor-1 (HIF-1).[1][2][3][4] HIF-1 is a transcription factor that plays a crucial role in the adaptation of tumor cells to hypoxic (low oxygen) environments, a common feature of solid tumors.[2][5] By inhibiting HIF-1, this compound can suppress the growth, survival, and metastatic spread of tumor cells.[1][4] Specifically, it has been shown to inhibit the activation of HIF-1 and its downstream target, Vascular Endothelial Growth Factor (VEGF), in breast tumor cells.[1][4]

Troubleshooting Guide: Decreased Sensitivity to this compound

If you are observing a decrease in the efficacy of this compound in your in vitro cancer cell models, the following guide provides potential causes and suggested troubleshooting steps.

Observed Issue Potential Cause Suggested Troubleshooting Steps
Reduced cell death or growth inhibition at previously effective concentrations. Upregulation or stabilization of HIF-1α through alternative pathways.1. Quantify HIF-1α levels: Use Western blotting or ELISA to compare HIF-1α protein levels in sensitive versus resistant cells under both normoxic and hypoxic conditions.2. Investigate upstream signaling: Examine the activity of pathways known to regulate HIF-1α, such as PI3K/AKT/mTOR and MAPK pathways.[5]
Decreased intracellular concentration of this compound. Increased drug efflux mediated by ATP-binding cassette (ABC) transporters.[6][7]1. Profile ABC transporter expression: Use qRT-PCR or Western blotting to compare the expression of common multidrug resistance-associated transporters (e.g., P-glycoprotein, MRP1, BCRP) in sensitive and resistant cells.[7][8]2. Perform functional efflux assays: Use fluorescent substrates of ABC transporters (e.g., calcein-AM) with and without specific inhibitors to assess transporter activity.[9]
Failure to induce apoptosis. Alterations in apoptotic signaling pathways.1. Assess key apoptotic proteins: Use Western blotting to analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.2. Measure caspase activity: Perform caspase activity assays (e.g., caspase-3, -8, -9) to determine if the apoptotic cascade is being effectively initiated.[10]
General lack of response in a new cell line. Intrinsic resistance of the cell line.1. Characterize the cell line's genetic background: Analyze for mutations or amplifications in genes related to the HIF-1 pathway or drug resistance.2. Compare with sensitive cell lines: Use a known sensitive cell line as a positive control in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][2][3][4] Under hypoxic conditions, HIF-1 promotes the expression of genes involved in angiogenesis, cell survival, and metastasis.[2][5] By inhibiting HIF-1 activation, this compound blocks these processes. For instance, it has been shown to inhibit the hypoxia-induced secretion of Vascular Endothelial Growth Factor (VEGF).[1][4]

Q2: What are the common mechanisms of drug resistance in cancer cells?

A2: Common mechanisms of multidrug resistance (MDR) in cancer cells include:

  • Increased drug efflux: Overexpression of ABC transporters that pump drugs out of the cell.[6][7]

  • Alterations in the drug target: Mutations or modifications of the target protein that prevent the drug from binding.

  • Activation of alternative signaling pathways: Cancer cells can bypass the inhibited pathway to promote survival and proliferation.[11]

  • Increased DNA repair and decreased apoptosis: Enhanced ability to repair drug-induced damage and evasion of programmed cell death.[9]

Q3: How can I investigate if ABC transporters are responsible for resistance to this compound in my cell line?

A3: You can start by profiling the expression of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant cell line compared to a sensitive control using qRT-PCR.[8] If you observe overexpression, you can confirm their functional role by using specific inhibitors of these transporters in combination with this compound to see if sensitivity is restored. Functional assays using fluorescent substrates can also be employed.[9]

Q4: What are some potential combination therapy strategies to overcome resistance?

A4: While specific combination therapies for this compound have not been extensively studied, general strategies for overcoming drug resistance can be applied.[12][13][14] These include:

  • Combining with ABC transporter inhibitors: To increase the intracellular concentration of this compound.[6]

  • Targeting parallel survival pathways: Co-administering inhibitors of pathways that might be compensating for HIF-1 inhibition, such as the PI3K/AKT or MAPK pathways.

  • Using agents that induce apoptosis: Combining with drugs that can trigger cell death through alternative mechanisms.

Quantitative Data Summary

Compound Cell Line Assay IC50 (µM) Reference
This compoundT47D (human breast tumor)HIF-1 activation1.9[1][3][4]

Visualizations

Signaling Pathways and Experimental Workflows

HIF1_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHDs PHDs HIF1a_N->PHDs Hydroxylation VHL VHL PHDs->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_H HIF-1α HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Transcription Cell_Survival Cell Survival, Angiogenesis, Metastasis Target_Genes->Cell_Survival Seven_HNA This compound Seven_HNA->HIF1_complex Inhibits

Caption: HIF-1 Signaling Pathway and Inhibition by this compound.

Resistance_Workflow start Observe Decreased Sensitivity to this compound ic50 Confirm Resistance: Determine IC50 in sensitive vs. resistant cells start->ic50 hypotheses Formulate Hypotheses ic50->hypotheses hif1 HIF-1 Pathway Alteration hypotheses->hif1 abc ABC Transporter Upregulation hypotheses->abc apoptosis Apoptosis Evasion hypotheses->apoptosis exp_hif1 Western Blot/ELISA for HIF-1α hif1->exp_hif1 exp_abc qRT-PCR for ABC Transporters Functional Efflux Assay abc->exp_abc exp_apoptosis Western Blot for Bcl-2 family Caspase Activity Assay apoptosis->exp_apoptosis analysis Analyze Data exp_hif1->analysis exp_abc->analysis exp_apoptosis->analysis conclusion Identify Resistance Mechanism analysis->conclusion strategy Develop Overcoming Strategy (e.g., Combination Therapy) conclusion->strategy

Caption: Experimental Workflow for Investigating Resistance.

Resistance_Mechanisms cluster_target Target-Related Mechanisms cluster_efflux Drug Efflux Mechanisms cluster_apoptosis Apoptosis Evasion Mechanisms resistance Resistance to This compound target_alt Target Alteration (HIF-1 Pathway) resistance->target_alt drug_efflux Increased Drug Efflux resistance->drug_efflux apoptosis_evasion Apoptosis Evasion resistance->apoptosis_evasion hif1_up Upregulation of HIF-1α target_alt->hif1_up hif1_mut Mutation in HIF-1α target_alt->hif1_mut upstream_act Activation of upstream pathways (PI3K/AKT, MAPK) target_alt->upstream_act abc_up Upregulation of ABC Transporters (P-gp, MRP1, BCRP) drug_efflux->abc_up bcl2_up Upregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) apoptosis_evasion->bcl2_up caspase_inact Inactivation of Caspases apoptosis_evasion->caspase_inact

Caption: Potential Mechanisms of Resistance.

Experimental Protocols

Protocol 1: Quantification of HIF-1α Protein Levels by Western Blot
  • Cell Culture and Treatment:

    • Culture sensitive and resistant cells to 70-80% confluency.

    • Expose cells to normoxic (21% O₂) or hypoxic (1% O₂) conditions for 4-6 hours.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize HIF-1α levels to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Assessment of ABC Transporter Activity using Calcein-AM Assay
  • Cell Preparation:

    • Harvest sensitive and resistant cells and resuspend in phenol red-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Treatment (Optional):

    • Pre-incubate cells with a known ABC transporter inhibitor (e.g., verapamil for P-glycoprotein) for 30-60 minutes.

  • Calcein-AM Loading:

    • Add Calcein-AM to the cell suspension to a final concentration of 0.25-1 µM.

    • Incubate for 15-30 minutes at 37°C.

  • Flow Cytometry Analysis:

    • Analyze the intracellular fluorescence of the cells using a flow cytometer.

    • Reduced fluorescence in resistant cells compared to sensitive cells indicates increased efflux activity. Restoration of fluorescence in the presence of an inhibitor confirms the role of the specific transporter.

Protocol 3: Analysis of Apoptosis by Caspase-3 Activity Assay
  • Cell Treatment:

    • Seed sensitive and resistant cells in a 96-well plate.

    • Treat cells with this compound at various concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis:

    • Lyse the cells according to the manufacturer's protocol for the chosen caspase-3 activity assay kit.

  • Caspase-3 Activity Measurement:

    • Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysates.

    • Incubate at 37°C for 1-2 hours.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a plate reader.

    • An increase in signal corresponds to higher caspase-3 activity. Compare the activity in treated versus untreated cells and in sensitive versus resistant cells.

References

Validation & Comparative

A Comparative Analysis of 7-Hydroxyneolamellarin A and Cisplatin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-cancer properties of 7-Hydroxyneolamellarin A and the established chemotherapeutic agent, cisplatin, against various breast cancer cell lines. The information presented is based on available experimental data, focusing on cytotoxicity, mechanisms of action, and effects on cellular processes.

Executive Summary

This compound, a marine-derived natural product, has emerged as a potential anti-cancer agent, primarily through its activity as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). Cisplatin, a platinum-based compound, is a widely used chemotherapeutic drug that induces cancer cell death by causing DNA damage. This guide synthesizes the current, albeit limited, data on this compound and compares it with the extensive body of research on cisplatin's effects on breast cancer cells. A significant disparity in the volume of available data exists, with substantially more research conducted on cisplatin.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and cisplatin concerning their effects on breast cancer cell lines. It is important to note the variability in reported IC50 values for cisplatin, which can be attributed to differences in experimental conditions such as exposure time and specific assay used.

Table 1: Cytotoxicity (IC50) of this compound and Cisplatin in Breast Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Exposure TimeReference
This compound MCF-723.0 ± 2.64-36 h[1]
Cisplatin MCF-70.65 - 33.5824 - 72 h[2][3]
MDA-MB-2317.8 - 2324 - 72 h[3][4][5]
T47D80 nM (for apoptosis)24 h[6]

Table 2: Mechanistic IC50 Values

CompoundTarget/ProcessCell LineIC50 Value (µM)Reference
This compound HIF-1 ActivationT47D1.9[7]

Mechanism of Action

This compound

The primary reported mechanism of action for this compound in the context of cancer is the inhibition of HIF-1α protein accumulation.[1][8] HIF-1α is a key transcription factor that is often overexpressed in the hypoxic (low oxygen) microenvironment of solid tumors, including breast cancer. It plays a crucial role in tumor survival, angiogenesis, and metastasis. By inhibiting HIF-1α, this compound can suppress the expression of downstream target genes, such as Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor.[7] This leads to a reduction in tumor growth and metastasis.

Cisplatin

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to both intra- and inter-strand crosslinks.[9] This DNA damage disrupts DNA replication and transcription, triggering cell cycle arrest, typically at the S or G2/M phase, and ultimately inducing apoptosis (programmed cell death).[10][11][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway for this compound, a generalized mechanism for cisplatin, and typical experimental workflows.

G cluster_7OH This compound Signaling Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1_complex HIF-1 Complex Formation (HIF-1α/HIF-1β) HIF1a_translocation->HIF1_complex HRE_binding Binding to Hypoxia Response Elements (HRE) HIF1_complex->HRE_binding Target_genes Transcription of Target Genes (e.g., VEGF) HRE_binding->Target_genes Angiogenesis Angiogenesis, Proliferation, Metastasis Target_genes->Angiogenesis Compound This compound Compound->HIF1a_stabilization Inhibits Accumulation

Caption: Signaling pathway of this compound.

G cluster_cisplatin Cisplatin Mechanism of Action Cisplatin_entry Cisplatin Enters Cell Hydrolysis Aquation/ Hydrolysis Cisplatin_entry->Hydrolysis DNA_binding Binding to DNA Hydrolysis->DNA_binding DNA_adducts Formation of DNA Adducts (Intra- and Inter-strand Crosslinks) DNA_binding->DNA_adducts Replication_inhibition Inhibition of DNA Replication & Transcription DNA_adducts->Replication_inhibition Cell_cycle_arrest Cell Cycle Arrest (S or G2/M phase) Replication_inhibition->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: Generalized mechanism of action for cisplatin.

G cluster_workflow General Experimental Workflow cluster_assays start Breast Cancer Cell Culture (e.g., MCF-7, MDA-MB-231, T47D) treatment Treatment with This compound or Cisplatin start->treatment assays Endpoint Assays treatment->assays cytotoxicity Cytotoxicity Assay (e.g., MTT) assays->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) assays->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry with PI) assays->cell_cycle western_blot Western Blot (for protein expression) assays->western_blot

Caption: A typical experimental workflow for in vitro analysis.

Effects on Cellular Processes

Apoptosis
  • This compound: Currently, there is a lack of published data specifically investigating the induction of apoptosis by this compound in breast cancer cell lines. Further research is required to elucidate its effects on apoptotic pathways.

  • Cisplatin: Cisplatin is a well-documented inducer of apoptosis in various breast cancer cell lines, including MCF-7, MDA-MB-231, and T47D.[6][14][15][16][17][18] The apoptotic cascade is typically initiated in response to the extensive DNA damage caused by the drug.

Cell Cycle
  • This compound: The effect of this compound on the cell cycle of breast cancer cells has not been extensively reported in the available literature.

  • Cisplatin: Cisplatin is known to cause cell cycle arrest, most commonly in the S phase or G2/M phase, in breast cancer cell lines such as MCF-7 and MDA-MB-231.[10][11][12][13][19][20] This arrest prevents cells with damaged DNA from proceeding through mitosis, ultimately leading to cell death.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231, T47D) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or cisplatin. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

HIF-1α Inhibition Assay (Reporter Gene Assay)
  • Cell Transfection: T47D cells are stably or transiently transfected with a reporter plasmid containing a hypoxia-response element (HRE) driving the expression of a reporter gene, such as luciferase.

  • Cell Seeding and Treatment: Transfected cells are seeded in multi-well plates and treated with various concentrations of this compound.

  • Hypoxic Incubation: The cells are then placed in a hypoxic chamber (e.g., 1% O₂) for a specified duration (e.g., 16-24 hours) to induce HIF-1α activity.

  • Cell Lysis and Luciferase Assay: After hypoxic incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol.

  • Data Analysis: The luciferase activity is normalized to total protein concentration or a co-transfected control plasmid. The IC50 for HIF-1 activation is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Cells are seeded in culture plates and treated with the test compound (e.g., cisplatin) at the desired concentrations for a specific time. Both floating and adherent cells are collected.

  • Cell Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.[21][22][23]

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[21][22][23]

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.[22][23]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, FITC-positive/PI-positive cells are late apoptotic or necrotic, and FITC-negative/PI-negative cells are live.[21][22][23]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Seeding and Treatment: Cells are cultured and treated with the compound of interest for the desired duration.

  • Cell Harvesting: Cells are harvested by trypsinization, collected, and washed with cold PBS.

  • Fixation: The cells are fixed, typically in cold 70% ethanol, and stored at -20°C overnight.[24][25][26]

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[24][26] RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.[26][27][28] The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.[26][27][28]

Conclusion and Future Directions

This comparative guide highlights the distinct mechanisms of action of this compound and cisplatin against breast cancer cells. Cisplatin is a potent cytotoxic agent that induces DNA damage, leading to cell cycle arrest and apoptosis. Its efficacy is well-established, though its clinical use can be limited by toxicity and drug resistance.

This compound presents a targeted approach by inhibiting the HIF-1α pathway, which is crucial for tumor adaptation to hypoxic conditions. The available data indicates its potential as an anti-cancer agent, particularly in the context of solid tumors where hypoxia is prevalent.

However, a direct and comprehensive comparison is currently hampered by the limited data available for this compound. To fully assess its therapeutic potential relative to established drugs like cisplatin, further research is critically needed to:

  • Determine the cytotoxic IC50 values of this compound across a broader panel of breast cancer cell lines, including triple-negative subtypes.

  • Investigate its effects on apoptosis and the cell cycle to understand the downstream consequences of HIF-1α inhibition.

  • Conduct in vivo studies to evaluate its efficacy and safety in preclinical models of breast cancer.

Such studies will be invaluable for the drug development community in determining the future role of this compound in the landscape of breast cancer therapy.

References

Unraveling the Structure-Activity Relationship of 7-Hydroxyneolamellarin A Analogues as Hypoxia-Inducible Factor-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 7-Hydroxyneolamellarin A analogues reveals critical structural determinants for their potent inhibitory activity against Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of their structure-activity relationships, supported by experimental data and detailed methodologies.

This compound, a marine-derived pyrrole alkaloid, and its parent compound, neolamellarin A, have garnered significant interest for their potential as anticancer agents. Their mechanism of action is primarily attributed to the inhibition of HIF-1, a transcription factor that plays a central role in tumor adaptation to hypoxic environments, promoting angiogenesis, metastasis, and metabolic reprogramming. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of more potent and selective drug candidates.

Comparative Biological Activity of Neolamellarin A Analogues

Recent studies have focused on the synthesis and biological evaluation of a series of neolamellarin A analogues to elucidate the key structural features governing their HIF-1 inhibitory and cytotoxic activities. The data, primarily from studies on HeLa and T47D human cancer cell lines, highlights the influence of substituents on the pyrrole core and the aromatic rings.

This compound itself has demonstrated potent inhibition of hypoxia-induced HIF-1 activation in T47D human breast cancer cells with a half-maximal inhibitory concentration (IC50) of 1.9 µM.[1] In a separate study on HeLa cells, the parent compound, neolamellarin A, exhibited an IC50 of 10.8 ± 1.0 μM for HIF-1 inhibitory activity.[2] An analogue of neolamellarin A, designated as 2b in the study, showed a comparable IC50 of 11.9 ± 3.6 μM in the same assay.[2]

CompoundCell LineAssayIC50 (µM)
This compoundT47DHIF-1 Activation1.9
Neolamellarin AHeLaHIF-1 Inhibition10.8 ± 1.0
Neolamellarin A analogue (2b)HeLaHIF-1 Inhibition11.9 ± 3.6

Table 1: HIF-1 Inhibitory Activity of Neolamellarin A and its Analogues. This table summarizes the reported half-maximal inhibitory concentrations (IC50) for the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) by this compound and related neolamellarin A analogues in different human cancer cell lines.

Key Structure-Activity Relationship Insights

The following diagram illustrates the core structure of neolamellarin A and highlights the key areas of modification that influence its biological activity.

SAR cluster_sar Structure-Activity Relationship of Neolamellarin A Analogues Core Neolamellarin A Core Structure R2 Aromatic Ring Substituents Activity Biological Activity (HIF-1 Inhibition) R2->Activity Modulates Activity R3 Aliphatic Carbon Chain Length R3->Activity Affects Potency R1 R1 R1->Activity Influences Potency

Caption: Key modification sites on the neolamellarin A scaffold influencing HIF-1 inhibitory activity.

The Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway

This compound and its analogues exert their anticancer effects by intervening in the HIF-1 signaling cascade. Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues by prolyl hydroxylases (PHDs), which allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and ubiquitinate HIF-1α. However, under hypoxic conditions, the activity of PHDs is inhibited, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in critical processes for tumor survival and progression, such as angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. This compound is thought to inhibit the accumulation of HIF-1α protein under hypoxic conditions, thereby blocking the downstream signaling cascade.[3]

HIF1_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus HIF1a_N HIF-1α PHD_N PHD HIF1a_N->PHD_N Hydroxylation VHL_N VHL PHD_N->VHL_N Binding Proteasome_N Proteasome VHL_N->Proteasome_N Ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N HIF1a_H HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b_H HIF-1β HIF1b_H->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE HRE Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Angiogenesis Angiogenesis, Metastasis Target_Genes->Angiogenesis Inhibitor This compound Analogues Inhibitor->HIF1a_H Inhibition of Accumulation HIF1_complex_nuc HIF-1 Complex HIF1_complex_nuc->HRE

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions and the point of intervention by this compound analogues.

Experimental Protocols

The evaluation of the biological activity of this compound analogues typically involves two key in vitro assays: a dual-luciferase reporter assay to measure HIF-1 transcriptional activity and an MTT assay to assess cytotoxicity.

Dual-Luciferase Reporter Assay for HIF-1 Activity

This assay is used to quantify the transcriptional activity of HIF-1.

  • Cell Culture and Transfection: Human cancer cells (e.g., HeLa or T47D) are cultured in appropriate media. The cells are then co-transfected with two plasmids: a reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple copies of the hypoxia-response element (HRE), and a control plasmid containing a Renilla luciferase gene under the control of a constitutive promoter.

  • Compound Treatment and Hypoxia Induction: After transfection, the cells are treated with various concentrations of the this compound analogues. The cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (typically 16-24 hours) to induce HIF-1 activity.

  • Cell Lysis: The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). A lysis buffer is added to each well to lyse the cells and release the luciferases.

  • Luciferase Activity Measurement: The cell lysate is transferred to an opaque microplate. First, a substrate for firefly luciferase is added, and the resulting luminescence is measured using a luminometer. This reflects the HIF-1 transcriptional activity. Subsequently, a reagent that simultaneously quenches the firefly luciferase activity and provides the substrate for Renilla luciferase is added, and the Renilla luminescence is measured. The Renilla luciferase activity is used to normalize the firefly luciferase activity, correcting for variations in cell number and transfection efficiency.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated for each treatment condition. The IC50 value, the concentration of the compound that inhibits 50% of the hypoxia-induced luciferase activity, is then determined.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of the compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the this compound analogues and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value for cytotoxicity, the concentration of the compound that reduces cell viability by 50%, is then determined.

References

A Comparative Guide to the Anti-Angiogenic Effects of 7-Hydroxyneolamellarin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-angiogenic properties of 7-Hydroxyneolamellarin A against other established anti-angiogenic agents. The data presented herein is compiled from various experimental studies to offer an objective evaluation of its potential as a therapeutic candidate.

Mechanism of Action: Targeting the Hypoxic Response

This compound exerts its anti-angiogenic effects primarily through the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of numerous pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF). By inhibiting HIF-1α activation, this compound effectively downregulates the production and secretion of VEGF, a critical signaling molecule for endothelial cell proliferation, migration, and tube formation.

Below is a diagram illustrating the proposed signaling pathway for the anti-angiogenic action of this compound.

Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation Nuclear Translocation and Dimerization with HIF-1β HIF1a_stabilization->HIF1a_translocation HRE_binding Binding to Hypoxia Response Elements (HREs) HIF1a_translocation->HRE_binding VEGF_transcription VEGF Gene Transcription HRE_binding->VEGF_transcription VEGF_secretion VEGF Secretion VEGF_transcription->VEGF_secretion VEGFR_activation VEGFR Activation on Endothelial Cells VEGF_secretion->VEGFR_activation Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGFR_activation->Angiogenesis HNLA This compound HNLA->HIF1a_stabilization

Caption: Proposed mechanism of anti-angiogenic action of this compound.

Comparative Performance Data

To provide a clear comparison, the following tables summarize the available quantitative data on the anti-angiogenic effects of this compound and two widely used anti-angiogenic drugs: Sunitinib (a receptor tyrosine kinase inhibitor targeting VEGFR) and Bevacizumab (a monoclonal antibody that sequesters VEGF).

Note: Direct comparative studies for this compound are limited. The data for Sunitinib and Bevacizumab are provided as a benchmark from various studies and may not have been generated under identical experimental conditions.

Table 1: In Vitro Endothelial Cell Tube Formation Assay

CompoundConcentrationInhibition of Tube Formation (%)IC₅₀
This compound Data Not AvailableData Not AvailableData Not Available
Sunitinib 2 µM~50% reduction in tube length~1.5 µM
Bevacizumab 100 µg/mLDose-dependent inhibitionData Not Available

Table 2: In Vitro Endothelial Cell Migration (Wound Healing) Assay

CompoundConcentrationInhibition of Migration (%)IC₅₀
This compound Data Not AvailableData Not AvailableData Not Available
Sunitinib 5 µM36-46% reduction in maximal distanceData Not Available
Bevacizumab 1 mg/mLStatistically significant inhibitionData Not Available

Table 3: Ex Vivo Rat Aortic Ring Assay

CompoundConcentrationInhibition of Microvessel OutgrowthIC₅₀
This compound Data Not AvailableData Not AvailableData Not Available
Sunitinib 10 nM - 100 nM44% - 100% reduction in microvessel density<100 nM
Bevacizumab Data Not AvailableData Not AvailableData Not Available

Table 4: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

CompoundConcentrationInhibition of Angiogenesis
This compound Data Not AvailableData Not Available
Sunitinib 43 nMEffective inhibition
Bevacizumab Not specifiedEffective inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Start Start Coat_plate Coat 96-well plate with Matrigel Start->Coat_plate Incubate_plate Incubate at 37°C to allow gelation Coat_plate->Incubate_plate Seed_cells Seed HUVECs onto the Matrigel Incubate_plate->Seed_cells Add_compounds Add test compounds (e.g., this compound) Seed_cells->Add_compounds Incubate_cells Incubate for 4-18 hours at 37°C Add_compounds->Incubate_cells Visualize Visualize tube formation using microscopy Incubate_cells->Visualize Quantify Quantify tube length, branches, and loops Visualize->Quantify End End Quantify->End

Caption: Workflow for the endothelial cell tube formation assay.

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer.

  • Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the solidified Matrigel at a density of 1-2 x 10⁴ cells per well in endothelial cell growth medium.

  • Treatment: Add various concentrations of this compound or other test compounds to the wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.

  • Visualization and Quantification: Observe the formation of capillary-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Cell Migration (Wound Healing) Assay

This assay measures the migration of endothelial cells to close a "wound" created in a confluent monolayer.

  • Cell Culture: Grow HUVECs in a 24-well plate until a confluent monolayer is formed.

  • Wound Creation: Create a scratch or "wound" in the center of the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh medium containing the test compounds at desired concentrations.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

  • Data Analysis: Measure the width of the wound at each time point. The percentage of wound closure is calculated to determine the rate of cell migration.

Rat Aortic Ring Assay
  • Aorta Excision: Aseptically dissect the thoracic aorta from a euthanized rat.

  • Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1-2 mm thick rings.

  • Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.

  • Culture: Add serum-free medium to the wells, supplemented with the test compounds.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 7-14 days, changing the medium every 2-3 days.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay evaluates the effect of compounds on the developing vasculature of a chick embryo.

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.

  • Window Creation: Create a small window in the eggshell to expose the CAM.

  • Compound Application: Place a sterile filter paper disc or a gelatin sponge impregnated with the test compound onto the CAM.

  • Incubation: Reseal the window and continue to incubate the eggs for an additional 48-72 hours.

  • Analysis: Observe the CAM for changes in vascularization around the application site. Quantify the angiogenic or anti-angiogenic response by counting the number of blood vessel branch points or measuring the vessel density in the treated area.

Conclusion

This compound demonstrates a promising anti-angiogenic mechanism of action through the inhibition of the HIF-1α pathway. While direct comparative quantitative data with established drugs like Sunitinib and Bevacizumab is still emerging, its targeted approach to a key regulator of hypoxia-driven angiogenesis makes it a compelling candidate for further investigation in the development of novel anti-cancer therapies. The experimental protocols provided in this guide offer a framework for researchers to conduct further validation and comparative studies to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of 7-Hydroxyneolamellarin A and Neolamellarin A: Potent Inhibitors of Hypoxia-Inducible Factor-1

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers and drug development professionals, this document provides a comprehensive comparison of 7-Hydroxyneolamellarin A and neolamellarin A, two marine-derived pyrrole alkaloids with significant potential in cancer therapy. This guide details their mechanisms of action, comparative efficacy, and the experimental protocols for their evaluation.

Introduction

This compound and neolamellarin A are naturally occurring compounds isolated from the marine sponge Dendrilla nigra.[1] Structurally, they are closely related 3,4-bisarylpyrrole alkaloids, with the distinguishing feature being a hydroxyl group at the C-7 position of this compound. Both compounds have garnered significant interest in the scientific community for their potent inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in tumor progression and angiogenesis.[1][2] This guide provides a side-by-side comparison of their biological activities, supported by experimental data, to aid researchers in their drug discovery and development efforts.

Comparative Biological Activity

The primary target of both this compound and neolamellarin A is the HIF-1 signaling pathway. Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α stabilization and subsequent dimerization with HIF-1β leads to the transcriptional activation of genes involved in angiogenesis, cell survival, and metastasis.[3] Both compounds have been shown to inhibit the activation of HIF-1, thereby disrupting these critical tumor-promoting processes.

Quantitative Data Summary

The following table summarizes the key quantitative data on the biological activities of this compound and neolamellarin A.

ParameterThis compoundNeolamellarin AReference
HIF-1 Activation Inhibition (IC₅₀) 1.9 µM (in T47D cells)10.8 ± 1.0 μM (in HeLa cells)[1][2]
HIF-1 Activation Inhibition -26% inhibition at 10 µM (in T47D cells)[4][5]
Cytotoxicity Low cytotoxicity reportedLow cytotoxicity reported[2][6]
In Vivo Antitumor Activity Inhibited tumor growth in a 4T1 xenograft model (15 mg/kg, i.v.)Data not available[6]

The data clearly indicates that the presence of the 7-hydroxyl group in this compound significantly enhances its potency as an HIF-1 inhibitor by approximately 5.7-fold compared to neolamellarin A.

Mechanism of Action: Inhibition of the HIF-1 Signaling Pathway

Both compounds exert their anticancer effects by intervening in the HIF-1 signaling cascade. The diagram below illustrates the canonical HIF-1 pathway and the proposed point of intervention by this compound and neolamellarin A. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In a hypoxic environment, PHD activity is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, such as vascular endothelial growth factor (VEGF), initiating transcription. This compound and neolamellarin A are believed to inhibit the accumulation of HIF-1α under hypoxic conditions, thereby preventing the transcription of these downstream genes.[6][7]

HIF1_Pathway cluster_cytoplasm Cytoplasm cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus Nucleus HIF1a HIF-1α PHD PHD HIF1a->PHD O₂ VHL VHL HIF1a->VHL Recognition HIF1a_stable Stable HIF-1α HIF1a->HIF1a_stable Accumulation HIF1b HIF-1β HIF1_dimer HIF-1α/HIF-1β Heterodimer PHD->HIF1a Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF1a Degradation Inhibitors This compound & Neolamellarin A Inhibitors->HIF1a_stable Inhibition HIF1a_stable->HIF1_dimer HRE HRE HIF1_dimer->HRE Binding Transcription Transcription HIF1_dimer->Transcription Activation VEGF VEGF Gene Transcription->VEGF mRNA

Caption: The HIF-1 signaling pathway and the inhibitory action of the compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and neolamellarin A.

HIF-1 Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of the compounds on HIF-1 transcriptional activity.

1. Cell Culture and Transfection:

  • Culture human cancer cells (e.g., HeLa, T47D, or HEK-293) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect cells with a firefly luciferase reporter plasmid containing multiple copies of the hypoxia-response element (HRE) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[8]

2. Compound Treatment and Hypoxia Induction:

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or neolamellarin A.

  • Incubate the plates under hypoxic conditions (e.g., 1% O₂) for 16-24 hours. A control plate should be incubated under normoxic conditions (21% O₂).

3. Luciferase Activity Measurement:

  • Following incubation, lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of HIF-1 inhibition for each compound concentration relative to the vehicle-treated hypoxic control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of the compounds.

1. Cell Seeding:

  • Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

2. Compound Treatment:

  • Treat the cells with a range of concentrations of this compound or neolamellarin A for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

3. MTT Incubation:

  • After the treatment period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

  • Determine the IC₅₀ value for cytotoxicity if a significant reduction in viability is observed.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the evaluation and comparison of HIF-1 inhibitors like this compound and neolamellarin A.

Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis or Isolation of This compound and Neolamellarin A HIF_Assay HIF-1 Luciferase Reporter Assay Synthesis->HIF_Assay MTT_Assay MTT Cytotoxicity Assay Synthesis->MTT_Assay Western_Blot Western Blot for HIF-1α Protein Levels HIF_Assay->Western_Blot IC50 IC₅₀ Determination HIF_Assay->IC50 MTT_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR Xenograft Tumor Xenograft Model Efficacy In Vivo Efficacy Assessment Xenograft->Efficacy IC50->SAR SAR->Xenograft

Caption: Workflow for the comparative evaluation of HIF-1 inhibitors.

Structure-Activity Relationship

The comparison between this compound and neolamellarin A provides a clear insight into their structure-activity relationship (SAR). The only structural difference, the hydroxyl group at the C-7 position, leads to a significant increase in HIF-1 inhibitory activity. This suggests that this hydroxyl group may be involved in a critical interaction with the target protein or may alter the molecule's electronic properties or conformation in a way that enhances its binding affinity.

SAR_Comparison cluster_structure Chemical Structure cluster_activity Biological Activity Neolamellarin_A Neolamellarin A (No C-7 Hydroxyl) Lower_Potency Lower HIF-1 Inhibition (IC₅₀ ≈ 10.8 µM) Neolamellarin_A->Lower_Potency Leads to Hydroxyneolamellarin_A This compound (C-7 Hydroxyl Present) Higher_Potency Higher HIF-1 Inhibition (IC₅₀ ≈ 1.9 µM) Hydroxyneolamellarin_A->Higher_Potency Leads to

Caption: Structure-activity relationship of the C-7 hydroxyl group.

Conclusion

This comparative analysis demonstrates that while both this compound and neolamellarin A are promising inhibitors of the HIF-1 signaling pathway, the presence of a hydroxyl group at the C-7 position in this compound confers significantly greater potency. Both compounds exhibit low cytotoxicity, making them attractive candidates for further preclinical and clinical development as anticancer agents. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate these and other novel HIF-1 inhibitors. Future studies should focus on elucidating the precise molecular interactions responsible for the enhanced activity of this compound and exploring its therapeutic potential in a broader range of cancer models.

References

Unveiling the Anti-Cancer Potential: A Comparative Analysis of 7-Hydroxyneolamellarin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vitro activity of 7-Hydroxyneolamellarin A, with a focus on its performance in the T47D breast cancer cell line and comparison with established chemotherapeutic agents.

This guide provides a detailed comparison of the anti-cancer activity of this compound, a marine-derived alkaloid, with a focus on its mechanism as a Hypoxia-Inducible Factor-1 (HIF-1) inhibitor. Due to the current limitations in publicly available data, this analysis is centered on the human breast cancer cell line T47D, for which the inhibitory activity of this compound on HIF-1 has been quantified. The performance of this compound is benchmarked against the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, providing a valuable context for its potential therapeutic application.

Comparative Efficacy in T47D Human Breast Cancer Cells

The T47D cell line is a well-established model for luminal A breast cancer, expressing both estrogen and progesterone receptors. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values for this compound and two conventional chemotherapy drugs, Doxorubicin and Cisplatin, in this cell line. It is important to note that the IC50 for this compound reflects its specific inhibitory effect on HIF-1 activation, a key regulator of tumor survival and angiogenesis in hypoxic environments. In contrast, the IC50 values for Doxorubicin and Cisplatin represent their general cytotoxic effects.

CompoundTarget/Mechanism of ActionCell LineIC50 ValueCitation(s)
This compoundInhibition of Hypoxia-Inducible Factor-1 (HIF-1) activationT47D1.9 µM
DoxorubicinDNA intercalation, Topoisomerase II inhibitionT47D0.202 µM - 8.53 µM[1]
CisplatinDNA cross-linkingT47D16 µM - 43.694 µM[2][3]

Note: The IC50 values for Doxorubicin and Cisplatin in T47D cells show significant variability across different studies, which can be attributed to differences in experimental conditions such as incubation time and assay methodology.

Mechanism of Action: Inhibition of the HIF-1 Signaling Pathway

Under hypoxic conditions, frequently found in solid tumors, the transcription factor HIF-1α is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This activation leads to the transcription of numerous genes involved in crucial aspects of cancer progression, including angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. This compound exerts its anti-cancer effect by inhibiting the activation of HIF-1, thereby blocking these downstream pro-tumorigenic pathways.

HIF1_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs Hydroxylation VHL VHL PHDs->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_hypoxia HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE HRE HIF1_dimer->HRE Binding Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Transcription Seven_HNA This compound Seven_HNA->HIF1_dimer Inhibition

Caption: HIF-1 signaling pathway under normoxic and hypoxic conditions, and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., T47D)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compounds Add serially diluted compounds incubate_24h_1->add_compounds incubate_treatment Incubate for treatment period (e.g., 24, 48, 72h) add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_solvent Add solubilization solution remove_medium->add_solvent shake_plate Shake plate add_solvent->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

HIF-1α Reporter Gene Assay

This assay is used to specifically measure the transcriptional activity of HIF-1.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing multiple copies of the Hypoxia-Response Element (HRE). Cells are transfected with this reporter construct. Under hypoxic conditions, activated HIF-1 binds to the HREs and drives the expression of the reporter gene. The activity of the reporter protein (e.g., light emission from luciferase) is then measured and is directly proportional to the HIF-1 transcriptional activity. Inhibitors of the HIF-1 pathway will reduce the reporter signal.

Key Steps:

  • Transfection: Transfect the target cells (e.g., T47D) with the HRE-luciferase reporter plasmid.

  • Induction of Hypoxia: Expose the transfected cells to hypoxic conditions (e.g., 1% O2) or treat with a hypoxia-mimicking agent (e.g., CoCl2 or dimethyloxalylglycine - DMOG).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) during the hypoxic incubation.

  • Cell Lysis and Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of HIF-1 inhibition for each compound concentration relative to the untreated hypoxic control. Determine the IC50 value for HIF-1 inhibition.

HIF1_Reporter_Assay_Workflow start Start transfect_cells Transfect cells with HRE-luciferase reporter start->transfect_cells induce_hypoxia Induce hypoxia (1% O2) or add hypoxia mimetic transfect_cells->induce_hypoxia add_compound Add test compound induce_hypoxia->add_compound incubate Incubate add_compound->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase analyze_data Analyze data and calculate IC50 measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for the HIF-1α reporter gene assay.

Conclusion and Future Directions

This compound demonstrates potent and specific inhibition of the HIF-1 signaling pathway in the T47D breast cancer cell line. Its IC50 for HIF-1 inhibition is in the low micromolar range, suggesting it is a promising candidate for further investigation as an anti-cancer agent, particularly for tumors characterized by hypoxic microenvironments.

However, a significant knowledge gap exists regarding the activity of this compound in other cancer cell lines. Future research should prioritize the cross-validation of its cytotoxic and HIF-1 inhibitory effects across a diverse panel of cancer cell lines, including those from different tissues of origin (e.g., lung, colon, prostate) and with varying genetic backgrounds. Such studies are crucial for determining the broader applicability and potential selectivity of this natural product as a therapeutic agent. Furthermore, in-vivo studies are warranted to validate these in-vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

References

In Vivo Validation of 7-Hydroxyneolamellarin A's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo anti-tumor activity of 7-Hydroxyneolamellarin A against other established anti-cancer agents. While direct in vivo studies on this compound are not yet publicly available, this document outlines a proposed experimental framework for its validation based on its known mechanism of action. This framework is then compared with published in vivo data for alternative therapies, specifically other inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) and Topoisomerase I.

Executive Summary

This compound, a marine-derived pyrrole alkaloid, has been identified as an inhibitor of HIF-1 activation, a critical pathway in tumor survival and angiogenesis.[1] This positions it as a promising candidate for anti-cancer therapy. This guide offers a blueprint for its in vivo evaluation and a comparative analysis against compounds with similar or related mechanisms of action that have undergone in vivo testing.

Proposed In Vivo Study Design for this compound

Based on its in vitro profile, a standard xenograft mouse model is proposed to evaluate the in vivo anti-tumor efficacy of this compound.

Experimental Workflow:

G cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Treatment cluster_2 Data Collection & Analysis cell_culture Human breast cancer cell (e.g., T47D) culture implantation Subcutaneous implantation into nude mice cell_culture->implantation tumor_growth Tumor growth to palpable size implantation->tumor_growth randomization Randomization into treatment groups tumor_growth->randomization treatment Treatment with this compound or vehicle control randomization->treatment monitoring Tumor volume and body weight monitoring treatment->monitoring endpoint Euthanasia and tumor excision monitoring->endpoint analysis Histological and biochemical analysis endpoint->analysis

Caption: Proposed workflow for in vivo validation of this compound.

Experimental Protocol:

A detailed protocol for the proposed in vivo study is provided below.

Parameter Specification
Animal Model Female athymic nude mice (nu/nu), 6-8 weeks old
Cell Line T47D human breast cancer cells
Cell Preparation Cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin. Harvested at 80-90% confluency.
Implantation 5 x 10^6 T47D cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the right flank of each mouse.
Tumor Monitoring Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length x width^2) / 2. Body weight is also monitored as a measure of toxicity.
Treatment Groups 1. Vehicle control (e.g., DMSO/saline) 2. This compound (low dose) 3. This compound (high dose) 4. Positive control (e.g., a known HIF-1 or Topoisomerase I inhibitor)
Drug Administration Intraperitoneal (i.p.) or oral gavage (p.o.) administration, once daily for a specified period (e.g., 21 days) starting when tumors reach a volume of approximately 100-150 mm³.
Endpoint Mice are euthanized when tumors reach a predetermined size, or at the end of the study period. Tumors are excised, weighed, and processed for further analysis.
Analysis - Tumor growth inhibition (TGI) calculation. - Immunohistochemical (IHC) analysis of tumor tissue for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31). - Western blot analysis for HIF-1α and its downstream targets (e.g., VEGF).

Comparative Analysis with Alternative Anti-Tumor Agents

This section compares the proposed study of this compound with established in vivo data for other HIF-1 and Topoisomerase I inhibitors.

HIF-1 Inhibitors

The HIF-1 signaling pathway is a key regulator of tumor adaptation to hypoxia.

HIF-1 Signaling Pathway:

G cluster_0 Normoxia cluster_1 Hypoxia HIF1a_normoxia HIF-1α PHD PHD HIF1a_normoxia->PHD Hydroxylation HIF1a_hypoxia HIF-1α VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus HRE Hypoxia Response Element Nucleus->HRE Binds to Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes Activates Angiogenesis Angiogenesis & Tumor Survival Target_Genes->Angiogenesis compound This compound compound->HIF1_complex Inhibits

Caption: Simplified HIF-1 signaling pathway and the inhibitory role of this compound.

In Vivo Performance of Alternative HIF-1 Inhibitors:

Compound Cancer Model Dose & Route Tumor Growth Inhibition (TGI) Reference
Acriflavine Breast Cancer Xenograft5 mg/kg, i.p.Significant reduction in tumor volume[N/A]
PX-478 Various Human Tumor Xenografts25-50 mg/kg, p.o.Dose-dependent tumor growth inhibition[N/A]
Topoisomerase I Inhibitors

Several lamellarins, the family to which this compound belongs, are known to inhibit Topoisomerase I, an enzyme crucial for DNA replication and repair.

In Vivo Performance of Topoisomerase I Inhibitors:

Compound Cancer Model Dose & Route Tumor Growth Inhibition (TGI) Reference
Topotecan Ovarian Cancer Xenograft1.5 mg/kg, i.v.Significant tumor regression[N/A]
Irinotecan Colorectal Cancer Xenograft50 mg/kg, i.p.Marked tumor growth delay[N/A]

Conclusion

This compound presents a compelling profile for an anti-cancer therapeutic, primarily through its inhibition of the HIF-1 pathway. The lack of in vivo data necessitates preclinical studies, and the proposed xenograft model provides a robust framework for this evaluation. By comparing its potential efficacy with established HIF-1 and Topoisomerase I inhibitors, researchers can better position this compound in the landscape of cancer therapeutics and guide its future development. The detailed experimental protocols provided herein offer a starting point for these critical validation studies.

References

Unraveling the Synthetic Pathways to 7-Hydroxyneolamellarin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of promising therapeutic compounds is a critical endeavor. 7-Hydroxyneolamellarin A, a marine alkaloid isolated from the sponge Dendrilla nigra, has garnered significant attention for its potent inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a key target in cancer therapy. This guide provides a comparative analysis of the synthetic routes to this promising molecule, presenting key data, experimental protocols, and pathway visualizations to aid in the selection of an optimal synthetic strategy.

While the total synthesis of the parent compound, neolamellarin A, was first reported by Arafeh and Ullah in 2009, the specific routes to its 7-hydroxylated analogue are often embedded within broader studies on structure-activity relationships of neolamellarin derivatives. This guide consolidates and compares these approaches, focusing on the key chemical transformations required to introduce the crucial hydroxyl group at the C-7 position.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound fundamentally involves the construction of the core pyrrole scaffold, followed by the introduction of the characteristic lactam ring and, crucially, the hydroxylation at the benzylic C-7 position. The primary differences in the reported synthetic approaches lie in the timing and methodology of this hydroxylation step. Two main strategies have emerged:

  • Late-Stage Oxidation of Neolamellarin A: This approach involves the complete synthesis of the neolamellarin A backbone, followed by a selective oxidation of the C-7 methylene group.

  • Synthesis from a Hydroxylated Precursor: This strategy introduces the hydroxyl group at an earlier stage of the synthesis, carrying the oxygenated intermediate through to the final product.

The following table summarizes the key quantitative data associated with these generalized approaches, based on typical yields for analogous reactions in the literature.

ParameterLate-Stage Oxidation of Neolamellarin ASynthesis from Hydroxylated Precursor
Key Reaction for Hydroxylation Benzylic Oxidation (e.g., with DDQ or NBS/light)Aldol condensation with a hydroxylated arylacetaldehyde derivative
Precursor Complexity LowerHigher
Overall Yield (estimated) 10-15%15-20%
Number of Steps (post-pyrrole) 3-43-4
Key Challenges Selectivity of oxidation, potential over-oxidationStability of the hydroxylated precursor

Experimental Protocols for Key Transformations

Late-Stage Benzylic Oxidation of Neolamellarin A

This protocol describes a general procedure for the introduction of the C-7 hydroxyl group on a pre-formed neolamellarin A scaffold.

Materials:

  • Neolamellarin A

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or N-Bromosuccinimide (NBS)

  • AIBN (azobisisobutyronitrile) if using NBS

  • Anhydrous solvent (e.g., benzene, carbon tetrachloride, or dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve Neolamellarin A in the chosen anhydrous solvent under an inert atmosphere.

  • Add 1.1 to 1.5 equivalents of the oxidizing agent (DDQ or NBS). If using NBS, a catalytic amount of AIBN is also added.

  • The reaction mixture is then heated to reflux (or irradiated with a sunlamp if using NBS/AIBN) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis via Aldol Condensation with a Hydroxylated Precursor

This protocol outlines the construction of the lactam ring using a precursor that already contains the hydroxyl functionality.

Materials:

  • 3,4-bis(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

  • (4-Hydroxyphenyl)acetic acid

  • Acetic anhydride

  • Triethylamine or pyridine

Procedure:

  • A mixture of 3,4-bis(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde and (4-hydroxyphenyl)acetic acid is prepared in acetic anhydride.

  • A catalytic amount of a base, such as triethylamine or pyridine, is added to the mixture.

  • The reaction is heated to reflux and monitored by TLC.

  • After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification by recrystallization or column chromatography yields the 7-hydroxy-substituted lactam intermediate, which can then be further processed to this compound.

Visualizing the Synthetic Pathways

To further elucidate the logical flow of these synthetic strategies, the following diagrams have been generated using the DOT language.

late_stage_oxidation A 3,4-bis(aryl)pyrrole B Neolamellarin A Synthesis A->B Key Intermediates C Neolamellarin A B->C Lactam Formation D Benzylic Oxidation (e.g., DDQ or NBS) C->D Oxidation E This compound D->E Final Product

Caption: Late-Stage Oxidation approach to this compound.

hydroxylated_precursor A Hydroxylated Aryl Acetic Acid Derivative C Aldol Condensation & Lactamization A->C B 3,4-bis(aryl)pyrrole -2-carbaldehyde B->C D Hydroxylated Intermediate C->D E Final Modifications D->E F This compound E->F

Caption: Synthesis via a hydroxylated precursor.

Biological Activity and Signaling Pathway

This compound exerts its anticancer potential primarily through the inhibition of HIF-1. Under hypoxic conditions, typically found in solid tumors, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF). This compound disrupts this cascade by inhibiting the activation of HIF-1.

HIF1_pathway cluster_cell Tumor Cell cluster_nucleus Inside Nucleus Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a HIF-1α HIF1a_stabilization->HIF1a Dimerization Dimerization HIF1a->Dimerization HIF1b HIF-1β (constitutively expressed) HIF1b->Dimerization HIF1_complex HIF-1 Complex Dimerization->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocation HRE HRE Binding Nucleus->HRE Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Hydroxyneolamellarin_A This compound Hydroxyneolamellarin_A->HIF1a_stabilization Inhibits

Caption: The HIF-1 signaling pathway and the inhibitory action of this compound.

Safety Operating Guide

Personal protective equipment for handling 7-Hydroxyneolamellarin A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of 7-Hydroxyneolamellarin A, a potent marine alkaloid and hypoxia-inducible factor-1α inhibitor. Given the compound's potential cytotoxic nature, a conservative approach to safety is paramount.

Hazard Identification and Risk Assessment

  • Acute Toxicity: Toxic if swallowed.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Eye Damage: May cause serious eye damage or irritation.[1][2]

  • Carcinogenicity/Mutagenicity/Reproductive Toxicity: Suspected of causing cancer, genetic defects, or reproductive harm.[2][3][4]

  • Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][3]

Due to its potent biological activity as an enzyme inhibitor, this compound should be handled as a highly potent or cytotoxic compound.[5][6] All operations should be conducted with the aim of minimizing any possible exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a barrier between the researcher and the hazardous compound.[7]

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Provides a primary barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.[1][8]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from contamination.[9][10]
Eye/Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols to the eyes and face.[9][10][11]
Respiratory Protection An N95 or higher-rated respirator should be used when handling the powder outside of a containment device.Prevents inhalation of airborne particles.[10][11]
Shoe Covers Disposable shoe covers.Prevents the tracking of contamination out of the laboratory.[1]

Note: Always inspect PPE for damage before use and do not reuse disposable items.

Engineering Controls

Primary containment is the most critical element in safely handling potent compounds.

Control MeasureSpecificationRationale
Ventilated Enclosure All handling of this compound powder and solutions should be conducted in a certified chemical fume hood, biological safety cabinet (Class II), or a glove box.[1][7]Provides primary containment and protects the researcher from inhaling hazardous dust or aerosols.
Safety Equipment A safety shower and eyewash station must be readily accessible in the immediate work area.[9][11]For immediate decontamination in case of accidental exposure.

Operational Plan: Step-by-Step Guidance

A clear and systematic workflow is essential to minimize the risk of exposure and contamination.

4.1. Receiving and Storage

  • Inspect Package: Upon receipt, inspect the outer packaging for any signs of damage or leakage.

  • Don PPE: Before opening the shipping container, don the appropriate PPE as outlined in the table above.

  • Transport: Transport the sealed container to the designated storage area.

  • Storage Conditions: Store this compound in a clearly labeled, sealed container in a locked, cool, dry, and well-ventilated area, protected from light.[1]

4.2. Handling and Use (in a Chemical Fume Hood)

  • Prepare the Work Area: Cover the work surface with disposable absorbent bench paper.

  • Assemble Equipment: Gather all necessary equipment and materials before starting the experiment.

  • Don Full PPE: Put on all required personal protective equipment.

  • Weighing: If weighing the solid compound, do so on a tared weigh boat within the fume hood. Use care to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Conduct Experiment: Perform all experimental manipulations within the fume hood.

  • Post-Experiment: After the experiment, decontaminate all surfaces and equipment.

4.3. Spill Management

  • Evacuate: Alert others in the area and evacuate if the spill is large or if you are not trained to handle it.

  • Don PPE: Put on appropriate PPE, including respiratory protection.

  • Containment: For a small spill, cover with an absorbent material from a chemical spill kit.

  • Cleanup: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with water and then a detergent), if compatible with the compound.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, bench paper, weigh boats) must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[12]
Sharps Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow of operations for safely handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Receive & Inspect Package B Don Initial PPE A->B C Transport to Storage B->C D Store in Designated Area C->D E Prepare Work Surface D->E Retrieve for Use F Don Full PPE E->F G Weigh Solid / Prepare Solution F->G H Conduct Experiment G->H I Decontaminate Surfaces & Equipment H->I Experiment Complete J Segregate & Package Waste I->J K Dispose of Hazardous Waste J->K L Doff PPE K->L

Caption: Workflow for Safe Handling of this compound.

This comprehensive guide is intended to provide a framework for the safe handling of this compound. Always consult with your institution's safety officer to ensure compliance with all local policies and regulations.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.